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  • Product: Acid Brown 282
  • CAS: 12219-65-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Identity of C.I. Acid Brown 282

This guide provides a comprehensive analysis of the chemical structure and molecular properties of C.I. Acid Brown 282, tailored for researchers, scientists, and professionals in drug development and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the chemical structure and molecular properties of C.I. Acid Brown 282, tailored for researchers, scientists, and professionals in drug development and materials science. As a complex coordination compound, a precise understanding of its molecular identity is critical for its application and further research.

Primary Chemical Identification and Molecular Structure

C.I. Acid Brown 282 is classified as a 1:2 metal complex azo dye.[1][2][3] The core structure involves a central chromium ion coordinated with two different organic ligands. The most authoritative and detailed structural information is provided by the PubChem database, which identifies C.I. Acid Brown 282 as a complex salt.[4]

The overall molecular entity is a disodium salt of a chromium(3+) coordination complex. The complex itself is formed from two distinct azo dye molecules acting as ligands.[4]

Table 1: Core Chemical and Physical Properties of C.I. Acid Brown 282

PropertyValueSource
IUPAC Name disodium;chromium(3+);3-methyl-4-[(2-nitro-5-oxidophenyl)diazenyl]-1-phenylpyrazol-5-olate;7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate[4]
Molecular Formula C36H21CrN8Na2O11S[4]
Molecular Weight 871.6 g/mol [4]
CAS Number 12219-65-7[1][4][5]
Canonical SMILES CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[O-])[O-])[O-])C3=CC=CC=C3.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Cr+3][4]
InChI Key PBELVXRALOZFRY-UHFFFAOYSA-I[4]

The structural complexity arises from the coordination of the chromium ion with the two ligand molecules, which are:

  • Ligand 1: 3-Hydroxy-4-((2-hydroxynaphthyl)azo)-7-nitronaphthalene-1-sulphonic acid[4]

  • Ligand 2: 4-[(5-hydroxy-2-nitrophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one[4]

This 1:2 metal-complex structure is crucial for the dye's properties, including its color, fastness, and affinity for substrates like wool, silk, and nylon.[1][2][6]

G cluster_complex C.I. Acid Brown 282 Complex (PubChem CID: 171039565) Cr Chromium(3+) (CID: 23976) Ligand1 3-Hydroxy-4-((2-hydroxynaphthyl)azo)- 7-nitronaphthalene-1-sulphonic acid (CID: 3570294) Cr->Ligand1 coordinates Ligand2 4-[(5-hydroxy-2-nitrophenyl)diazenyl]- 5-methyl-2-phenyl-1H-pyrazol-3-one (CID: 171039566) Cr->Ligand2 coordinates Na Sodium (x2) (CID: 5360545)

Component relationship of C.I. Acid Brown 282.
Discrepancies in Reported Molecular Data

It is imperative for researchers to be aware of significant discrepancies in the publicly available data for Acid Brown 282. While PubChem provides a well-defined structure, various chemical suppliers report conflicting molecular formulas and weights. This highlights the importance of relying on comprehensive, curated databases for chemical information.

Table 2: Comparison of Reported Molecular Formulas and Weights

SourceMolecular FormulaMolecular Weight ( g/mol )
PubChem C36H21CrN8Na2O11S871.6
Alfa Chemistry C130H203FO23S72377.5[7]
SD International C32H22CrN6O10S2766.68[8]

The formula provided by Alfa Chemistry appears to be an outlier and may represent a different substance or a significant data entry error.[7] The formula from SD International is closer in scale to the PubChem entry but differs in atom counts.[8] Given the detailed and verifiable component information, the data from PubChem is considered the most reliable for scientific purposes.[4]

Experimental Protocols and Data Interpretation

Due to the conflicting data, any experimental work involving Acid Brown 282 should begin with rigorous material characterization.

Step-by-Step Protocol: Material Verification

  • Procurement: Obtain Acid Brown 282 (CAS 12219-65-7) from a reputable supplier. Request a Certificate of Analysis (CoA) with detailed characterization data.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the dye in an appropriate solvent (e.g., methanol/water).

    • Analyze using an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass of the parent ion.

    • Compare the experimental mass-to-charge ratio (m/z) with the theoretical mass calculated from the PubChem molecular formula (C36H21CrN8Na2O11S). The expected monoisotopic mass for the anionic complex [M-2Na+H]⁻ would be a key target.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • While the paramagnetic nature of the Cr(III) center will cause significant peak broadening, ¹H NMR and ¹³C NMR can still provide a fingerprint of the organic ligands.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire spectra and compare the observed chemical shifts and integration patterns with those expected for the two ligand structures.

  • Infrared (IR) Spectroscopy:

    • Obtain an IR spectrum of the solid sample (e.g., using an ATR accessory).

    • Identify characteristic absorption bands for key functional groups: azo (-N=N-), nitro (-NO₂), sulfonate (-SO₃⁻), and hydroxyl (-OH) groups to confirm the presence of the ligand functionalities.

The causality behind this multi-technique approach is to build a self-validating system for material identity. A match in accurate mass from HRMS, combined with the structural fingerprints from NMR and IR, provides high confidence in the material's identity, aligning it with the structure reported in authoritative databases.

Applications and Relevance

Acid Brown 282 is primarily used in the textile and leather industries for dyeing protein-based fibers.[6][9] Its applications include:

  • Dyeing and printing of wool, silk, and nylon.[1][2][6]

  • Coloration of leather.[6][9][10]

The compound is also noted as a chemical intermediate for preparing other high-performance dye combinations.[3]

References

  • PubChem. (n.d.). C.I. Acid Brown 282. National Center for Biotechnology Information. Available at: [Link]

  • SD International. (n.d.). Acid Brown 282 Dyes | CAS no 12219-65-7. Available at: [Link]

  • Sinoever. (n.d.). China Biggest Acid Brown 282 CAS 12219-65-7 Suppliers & Manufacturers & Factory. Available at: [Link]

  • World dye variety. (2012). Acid Brown 282. Available at: [Link]

  • COLOR BLOOM. (n.d.). China Acid Brown 282 Manufacturers, Suppliers, Factory. Available at: [Link]

  • Viana Chemicals. (n.d.). ACID BROWN 282 - 12219-65-7. Available at: [Link]

Sources

Exploratory

degradation mechanisms of Acid Brown 282 azo dye

An In-depth Technical Guide to the Degradation Mechanisms of Acid Brown 282 Azo Dye Abstract This technical guide provides a comprehensive analysis of the degradation mechanisms of C.I. Acid Brown 282, a representative m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Degradation Mechanisms of Acid Brown 282 Azo Dye

Abstract

This technical guide provides a comprehensive analysis of the degradation mechanisms of C.I. Acid Brown 282, a representative metal-complex azo dye. Azo dyes constitute the largest class of synthetic colorants, and their release into industrial effluents poses significant environmental and health risks due to their persistence, color intensity, and the potential carcinogenicity of their degradation byproducts.[1][2] This document, intended for researchers, environmental scientists, and drug development professionals, synthesizes current knowledge on the primary degradation pathways, including Advanced Oxidation Processes (AOPs) and microbial degradation. We will explore the underlying chemical principles, detail validated experimental protocols for analysis, and present visual workflows and degradation pathways to provide a holistic understanding of the transformation and mineralization of this complex dye molecule.

Introduction: The Challenge of Acid Brown 282

Acid Brown 282 is a chromium-complexed disazo dye widely used in the textile and leather industries for its excellent fastness properties.[3] Its molecular structure, characterized by two azo (-N=N-) chromophores, aromatic rings, and a central chromium atom, contributes to its high stability and resistance to conventional wastewater treatment methods.[4][5] The primary environmental concern is twofold: the intense coloration of effluents, which reduces light penetration in aquatic ecosystems and affects photosynthesis, and the reductive cleavage of the azo bonds, which can release potentially toxic and mutagenic aromatic amines.[2][6][7]

Understanding the mechanisms by which Acid Brown 282 can be broken down is paramount for developing effective remediation technologies. This guide focuses on two dominant and promising strategies: the aggressive, non-selective attack by Advanced Oxidation Processes and the specific, enzyme-mediated pathways of microbial degradation.

Degradation via Advanced Oxidation Processes (AOPs)

AOPs are a class of technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH).[8] With an oxidation potential of 2.8 V, the hydroxyl radical is a powerful, non-selective oxidant capable of degrading a wide range of recalcitrant organic pollutants, including azo dyes.[9] The ultimate goal of AOPs is the complete mineralization of the dye into carbon dioxide, water, and inorganic ions.[8]

The fundamental mechanism involves the attack of •OH on the dye molecule. This can occur in several ways, but the initial and most critical step for decolorization is the cleavage of the chromophoric azo bond.[4][10] Theoretical studies based on Density Functional Theory (DFT) suggest that oxidative degradation preferentially occurs through hydroxyl radical addition to the nitrogen atoms of the azo linkage, leading to the cleavage of the N=N bond.[10]

Key AOP Methodologies

A. Fenton and Photo-Fenton Processes The Fenton process utilizes hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst in an acidic medium (typically pH 3-4) to generate hydroxyl radicals.[8][9][11]

  • Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The efficiency is significantly enhanced by irradiation with UV or visible light (photo-Fenton), which serves to photoreduce Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional •OH radicals.[9] This cyclic process minimizes iron sludge and accelerates degradation.

B. Heterogeneous Photocatalysis This method employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with light of sufficient energy (equal to or greater than its band gap), generates an electron-hole pair (e⁻/h⁺).[12][13] These charge carriers react with water and oxygen to produce hydroxyl radicals and other ROS.[13]

  • Mechanism on TiO₂ surface:

    • TiO₂ + hν → e⁻ + h⁺

    • h⁺ + H₂O → •OH + H⁺

    • e⁻ + O₂ → •O₂⁻ (superoxide radical)

C. Ozonation Ozone (O₃) is a strong oxidant that can react with organic compounds directly or decompose to form hydroxyl radicals, especially at higher pH.[11][14] Combining ozonation with UV light or H₂O₂ can significantly increase the yield of •OH, enhancing the degradation efficiency.[14]

AOP Degradation Pathway Diagram

The following diagram illustrates the generalized pathway for the degradation of an azo dye like Acid Brown 282 via an AOP.

G cluster_AOP AOP System (e.g., Fenton, UV/TiO₂) AOP H₂O₂ + Fe²⁺ or TiO₂ + UV Light Radical •OH (Hydroxyl Radical) AOP->Radical Generates Dye Acid Brown 282 (Complex Azo Structure) Radical->Dye Attacks Azo Bond (-N=N-) & Aromatic Rings Intermediates Aromatic Intermediates (e.g., Phenols, Nitroaromatics, Carboxylic Acids) Radical->Intermediates Further Oxidation Dye->Intermediates Decolorization & Fragmentation Mineralization Mineralization Products (CO₂ + H₂O + SO₄²⁻ + NO₃⁻ + Cr³⁺) Intermediates->Mineralization Ring Cleavage

Caption: Generalized AOP degradation pathway for Acid Brown 282.

Microbial Degradation: The Enzymatic Approach

Bioremediation offers an eco-friendly and cost-effective alternative to chemical methods.[1][15] A wide variety of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade azo dyes.[2][16] The microbial degradation of complex azo dyes is typically a two-stage process involving an initial anaerobic reduction followed by an aerobic oxidation of the resulting intermediates.[17][18]

The Two-Stage Degradation Mechanism

Stage 1: Anaerobic Reductive Cleavage Under anaerobic or anoxic conditions, the primary step is the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by intracellular or extracellular enzymes called azoreductases.[1][6] This step is responsible for decolorization, as it breaks the chromophore, but it results in the formation of colorless aromatic amines, which are often more toxic than the parent dye.[2][6][18]

Stage 2: Aerobic Mineralization of Aromatic Amines The aromatic amines produced in the first stage are subsequently degraded, typically under aerobic conditions.[17] Microorganisms utilize powerful oxidative enzymes like peroxidases and laccases to catalyze the opening of the aromatic rings, leading to intermediates that can enter central metabolic pathways and be completely mineralized.[1][17]

Key Microbial Enzymes
EnzymeMechanism of ActionTypical ConditionsReferences
Azoreductase Catalyzes the reductive cleavage of the -N=N- bond using reducing equivalents (e.g., NADH, NADPH).Anaerobic / Anoxic[1][6][17]
Laccase A multi-copper oxidase that catalyzes the one-electron oxidation of various phenolic and aromatic substrates, often using a free-radical mechanism. Can prevent the formation of toxic amines.Aerobic[17][19]
Peroxidases (LiP, MnP) Heme-containing enzymes (Lignin Peroxidase, Manganese Peroxidase) that use H₂O₂ to oxidize a wide range of substrates, including the aromatic amines.Aerobic[1]
Microbial Degradation Pathway Diagram

The following diagram illustrates the sequential anaerobic-aerobic process for microbial dye degradation.

G cluster_anaerobic Stage 1: Anaerobic/Anoxic cluster_aerobic Stage 2: Aerobic Dye Acid Brown 282 Enzyme1 Azoreductase Dye->Enzyme1 Amines Aromatic Amines (Colorless, Potentially Toxic) Enzyme1->Amines Reductive Cleavage (-N=N- → -NH₂ + H₂N-) Enzyme2 Laccases, Peroxidases, Dioxygenases Amines->Enzyme2 Transport Mineralization Mineralization (CO₂ + H₂O + Biomass) Enzyme2->Mineralization Oxidative Ring Cleavage

Caption: Two-stage microbial degradation of Acid Brown 282.

Experimental Protocols & Analytical Validation

A robust investigation into dye degradation requires precise, repeatable methodologies. The following protocols represent self-validating systems for assessing degradation efficiency and identifying byproducts.

Protocol: Heterogeneous Photocatalysis Assay

This protocol describes a typical lab-scale experiment for evaluating the degradation of Acid Brown 282 using a ZnO photocatalyst.[20]

1. Reagent and Sample Preparation:

  • Prepare a 50 mg/L stock solution of Acid Brown 282 in deionized water.

  • Prepare a 1.0 g/L catalyst suspension of nano-ZnO in deionized water.

  • Prepare 0.1 M HCl and 0.1 M NaOH for pH adjustment.

2. Photocatalytic Reactor Setup:

  • Place 100 mL of the dye solution into a quartz beaker with a magnetic stirrer.

  • Adjust the solution pH to the desired value (e.g., pH 7) using HCl or NaOH.

  • Add the required amount of ZnO catalyst (e.g., a final concentration of 100 mg/L).

  • Place the beaker under a UV lamp (e.g., 125W mercury lamp) with constant stirring. Ensure the setup is in a ventilated, light-proof box.

3. Experimental Procedure:

  • Stir the suspension in the dark for 30 minutes to establish adsorption-desorption equilibrium.

  • Turn on the UV lamp to initiate the photoreaction (t=0).

  • Withdraw 3 mL aliquots at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 min).

  • Immediately centrifuge each aliquot (e.g., at 8000 rpm for 10 min) or filter through a 0.22 µm syringe filter to remove the catalyst particles.

4. Analytical Measurement:

  • Decolorization: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Acid Brown 282 using a UV-Vis spectrophotometer. Calculate the degradation efficiency as: Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • Mineralization: Analyze the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of conversion to CO₂.

  • Byproduct Identification: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify intermediate degradation products.[15][21]

Protocol: Bacterial Degradation Assay

This protocol outlines the steps to assess the decolorizing ability of a bacterial isolate.[21][22]

1. Culture and Inoculum Preparation:

  • Isolate a bacterial strain from a dye-contaminated site or use a known dye-degrading strain (e.g., Bacillus cereus).[21]

  • Grow the bacteria in a suitable nutrient broth until it reaches the late exponential phase.

  • Harvest the cells by centrifugation and wash with a sterile saline solution to prepare the inoculum.

2. Decolorization Experiment:

  • Prepare a sterile mineral salt medium containing Acid Brown 282 at a specific concentration (e.g., 50 mg/L).

  • Dispense 100 mL of the dye-containing medium into sterile 250 mL Erlenmeyer flasks.

  • Inoculate the flasks with the prepared bacterial inoculum (e.g., 5% v/v).

  • For the crucial anaerobic step, incubate the flasks under static (non-shaking) conditions at an optimal temperature (e.g., 37°C).[22] A control flask without inoculum should be run in parallel.

  • To study the subsequent aerobic degradation of amines, the decolorized medium can be transferred to a new flask and incubated under shaking (aerobic) conditions.

3. Analytical Measurement:

  • At regular intervals, aseptically withdraw samples.

  • Centrifuge the samples to pellet the bacterial cells.

  • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine decolorization efficiency.

  • Confirmation of Degradation: Use Fourier-Transform Infrared Spectroscopy (FTIR) to analyze changes in the functional groups of the dye before and after degradation. A disappearance or shift in the peak corresponding to the -N=N- bond (typically 1400-1600 cm⁻¹) indicates cleavage.[21][22]

  • Use Thin Layer Chromatography (TLC) or HPLC to separate the parent dye from its metabolic byproducts.[21]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_exp 2. Degradation Experiment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation P1 Prepare Dye Stock & Microbial Culture / Catalyst P2 Setup Bioreactor or Photoreactor P1->P2 E1 Initiate Reaction (Inoculation or UV Light) P2->E1 E2 Collect Samples at Time Intervals (t₀, t₁, t₂, ... tₙ) E1->E2 E3 Quench Reaction & Separate Biomass / Catalyst (Centrifuge/Filter) E2->E3 A1 UV-Vis Spectrophotometry (Decolorization %) E3->A1 A2 TOC Analysis (Mineralization %) E3->A2 A3 HPLC / LC-MS / FTIR (Byproduct ID) E3->A3 D1 Calculate Degradation Kinetics A1->D1 A2->D1 A3->D1 D2 Propose Degradation Pathway D1->D2

Caption: General experimental workflow for studying dye degradation.

Conclusion

The degradation of Acid Brown 282 is a complex process achievable through distinct yet powerful mechanisms. Advanced Oxidation Processes offer rapid and complete mineralization through the aggressive action of hydroxyl radicals, making them suitable for treating effluents with high concentrations of recalcitrant dyes. Conversely, microbial degradation presents a more sustainable and environmentally benign approach, leveraging specific enzymatic pathways to first decolorize the dye and then mineralize the resulting aromatic amines. The choice of remediation technology will depend on specific factors such as effluent composition, concentration, cost, and environmental regulations. A combined approach, such as an AOP to break down the complex structure followed by a biological treatment to mineralize the more biodegradable intermediates, may offer the most effective and robust solution for treating wastewater contaminated with Acid Brown 282 and other similar azo dyes.[23]

References

  • J. Chem. Pharm. Res., 2018, 10(4): 74-80. (2018). Analytical biodegradation of Azo dye (Remazol red RB) by Bacillus cereus. Journal of Chemical and Pharmaceutical Research. [Link]

  • Journal of Industrial Pollution Control. (n.d.). ANALYSIS OF BACTERIAL DEGRADATION OF AZO DYE CONGO RED USING HPLC. [Link]

  • Begag, R., et al. (2003). Modeling the Oxidative Degradation of Azo Dyes: A Density Functional Theory Study. The Journal of Physical Chemistry A. [Link]

  • Al-Nuaim, I., et al. (2002). Azo dye degradation by high-energy irradiation: kinetics and mechanism of destruction. Water Research. [Link]

  • Kumar, V., et al. (2024). Characterization and optimization of azo dyes degrading microbes isolated from textile effluent. Scientific Reports. [Link]

  • Rajeswari, K., et al. (2014). Microbial degradation of Azo Dyes: A review. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Solís, M., et al. (2022). Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms. Molecules. [Link]

  • El-kousy, S. M., et al. (2024). Screening Refractory Dye Degradation by Different Advanced Oxidation Processes. Molecules. [Link]

  • Danladi, N., et al. (2022). SYNTHESIS AND PHOTOCATALYTIC DEGRADATION OF AN ACID DYE USING FACTORIAL DESIGN. Science World Journal. [Link]

  • Varjani, S., et al. (2020). Microbial degradation of dyes: An overview. Bioresource Technology. [Link]

  • Pereira, L., et al. (2023). New insights into the mechanism of azo dye biodegradation by Lactococcus lactis. Journal of Hazardous Materials. [Link]

  • Wu, J., et al. (2018). Azo dye degradation behavior of AlFeMnTiM (M = Cr, Co, Ni) high-entropy alloys. RSC Advances. [Link]

  • Anwer, H., et al. (2019). Photocatalysts for degradation of dyes in industrial effluents: Opportunities and challenges. Nano Research. [Link]

  • Saleh, D. S., & Ahmed, K. S. (2025). Degradation of Acidic Dyes by Advanced Oxidation Processes. Central Asian Journal of Theoretical and Applied Sciences. [Link]

  • Al-Tohamy, R., et al. (2022). A Recent and Systemic Approach Towards Microbial Biodegradation of Dyes from Textile Industries. Molecules. [Link]

  • ResearchGate. (n.d.). Comparison of different methods and materials for the degradation of acid brown dye. [Link]

  • Lim, S. J., et al. (2017). Study of O3/S2O82- Advanced Oxidation Processes (AOPs) for Removal of Dye Industrial Effluents. MATEC Web of Conferences. [Link]

  • PubChem. (n.d.). C.I. Acid Brown 282. [Link]

  • Brillas, E. (2013). Application of Different Advanced Oxidation Processes for the Degradation of Organic Pollutants. IntechOpen. [Link]

  • Miklos, D. B., et al. (2024). The Optimization of Advanced Oxidation Processes for the Degradation of Industrial Pollutants. Molecules. [Link]

  • Sahoo, C., et al. (2005). Photocatalytic degradation of an azo dye, Acid Red 27, in aqueous solution using nano ZnO. Desalination. [Link]

  • Suganya, K., et al. (2014). Microbial degradation of reactive dyes- A Review. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Varjani, S., et al. (2020). Microbial degradation of dyes: An overview. PubMed. [Link]

  • Solís, M., et al. (2022). Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms. PMC. [Link]

  • Sriram, K., & M. Sirajudheen, P. (2019). Photocatalytic Degradation of Synthetic Organic Reactive Dye Wastewater Using GO-TiO Nanocomposite. Journal of Nanomaterials. [Link]

  • ResearchGate. (n.d.). Photocatalytic Degradation of Commercial Azo Dyes. [Link]

  • Bafana, A., et al. (2016). Degradation of Synthetic Dyes by Laccases – A Mini-Review. ResearchGate. [Link]

Sources

Foundational

Toxicological and Mutagenic Profiling of Acid Brown 282: A Technical Guide for Chemical Safety Professionals

Executive Summary As a Senior Application Scientist navigating the complex landscape of industrial dyes and their intersection with human health, I frequently encounter the challenge of accurately assessing metal-complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of industrial dyes and their intersection with human health, I frequently encounter the challenge of accurately assessing metal-complex azo dyes. Acid Brown 282 (CAS No. 12219-65-7 / 70236-60-1) is a widely utilized chromium-complex azo dye[1]. While its primary applications lie in textiles and leather, its structural liabilities—specifically the azo linkage and the coordinated chromium ion—necessitate rigorous toxicological and mutagenic profiling. This whitepaper synthesizes the latest hazard data, mechanistic pathways of genotoxicity, and the field-proven methodologies required to accurately assess its safety profile.

Chemical Profile & Structural Liabilities

Acid Brown 282 is a multi-constituent coordination complex containing Cr(III) and azo-linked aromatic systems[1]. From a toxicological perspective, the presence of the azo bond (–N=N–) is the primary toxicophore of concern. In biological systems, particularly upon oral ingestion or prolonged dermal exposure, the azo bond is susceptible to reductive cleavage.

This cleavage is mediated by azoreductases present in the intestinal microbiome and the mammalian liver[2]. The reduction yields primary aromatic amines (pAAs), many of which are known electrophilic mutagens and carcinogens[2]. Understanding this metabolic activation is critical, as the parent dye itself is often inert in standard in vitro assays that lack the specific enzymatic machinery required for this cleavage.

Quantitative Toxicological Profile

Before evaluating genotoxicity, we must establish the baseline systemic toxicity. Based on compiled Safety Data Sheets and ECHA REACH dossier summaries, Acid Brown 282 exhibits low acute systemic toxicity but presents specific localized and environmental hazards[3][4].

Table 1: Quantitative Toxicological Data for Acid Brown 282

Toxicological EndpointValue / ObservationHazard Classification (GHS/CLP)
Acute Oral Toxicity (LD50, Rat) > 5,000 mg/kg[3]Unclassified (Low Acute Toxicity)
Acute Dermal Toxicity Low absorption / Not determined[3]Unclassified
Skin Sensitization Sensitizing in specific formulations[4]Category 1B (H317)[4]
Eye Irritation (Rabbit) Non-irritant to mild irritant[3]Formulation dependent
Aquatic Chronic Toxicity Toxic with long-lasting effects[3][4]Category 2 (H411)[3][4]

Expert Insight: The variability in sensitization data often stems from the purity of the dye batch and the presence of unreacted intermediates. Always characterize the trace amine profile of your specific lot before beginning in vivo sensitization assays.

Mutagenicity and Genotoxicity Assessment

Acid Brown 282 is one of the most extensively studied azo dyes in the ECHA database regarding genotoxicity[2]. However, the genotoxic evaluation of azo dyes is notoriously prone to false negatives. Standard Ames tests (OECD 471) utilizing rat liver S9 fractions often fail to detect the mutagenicity of azo dyes because the standard S9 mix lacks sufficient azoreductase activity under aerobic conditions.

To accurately assess Acid Brown 282, we must employ the Prival Modification of the Ames test[5]. Mechanistically, once the azo bond is cleaved by the optimized S9 mix, the resulting pAAs undergo N-hydroxylation mediated by Cytochrome P450 enzymes. These N-hydroxyarylamines are highly reactive electrophiles that covalently bind to nucleophilic centers in DNA, forming bulky DNA adducts that induce frameshift or base-pair substitution mutations.

Pathway AB282 Acid Brown 282 Azoreductase Azoreductase Cleavage AB282->Azoreductase pAAs Primary Aromatic Amines Azoreductase->pAAs Reductive Cleavage CYP450 CYP450 Oxidation pAAs->CYP450 Electrophiles N-hydroxyarylamines CYP450->Electrophiles N-hydroxylation DNA DNA Adduct Formation Electrophiles->DNA Covalent Binding

Mechanism of Acid Brown 282 bioactivation to mutagenic DNA adducts.

Field-Proven Methodology: The Prival-Modified Ames Test

To ensure a self-validating system, the following protocol details the exact steps for evaluating Acid Brown 282. The inclusion of a known mutagenic azo dye (e.g., Congo Red) as a positive control is critical to validate the reductive capacity of the S9 mix.

Causality Check: Why do we use uninduced hamster liver S9 and Flavin Mononucleotide (FMN)? Hamster liver possesses significantly higher endogenous azoreductase activity than rat liver[5]. Furthermore, FMN acts as an essential electron shuttle, facilitating the transfer of electrons from NADPH to the azo bond, driving the reductive cleavage that standard assays miss[5].

Step-by-Step Protocol
  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) overnight in Oxoid nutrient broth at 37°C until an OD600 of 1.0–1.2 is reached.

  • Test Article Formulation: Dissolve Acid Brown 282 in anhydrous DMSO to create a stock solution. Prepare serial dilutions to achieve final plate concentrations ranging from 10 to 5,000 µ g/plate . Self-Validation: Use DMSO as the negative vehicle control.

  • Modified S9 Mix Preparation: Prepare a cofactor mix containing 250 mM glucose-6-phosphate, 40 mM NADP, and 20 mM FMN. Combine this with uninduced hamster liver S9 fraction (10% v/v final concentration)[5].

  • Reductive Pre-incubation: In sterile glass tubes, combine 100 µL of the bacterial culture, 500 µL of the modified S9 mix, and 50 µL of the Acid Brown 282 dilution. Incubate at 30°C for 30 minutes. Crucial Step: Do not shake vigorously, as excessive oxygen inhibits azoreductase activity.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the pre-incubation tubes. Vortex gently and pour immediately onto minimal glucose agar plates.

  • Incubation & Scoring: Invert plates once the agar solidifies and incubate at 37°C for 48–72 hours. Quantify revertant colonies using an automated colony counter. A positive mutagenic response is defined as a dose-dependent, ≥2-fold increase in revertant colonies compared to the DMSO control.

AmesWorkflow Step1 1. Prepare Dye Stock Step3 3. Pre-incubation Step1->Step3 Step2 2. Prepare S9 Mix Step2->Step3 Step4 4. Agar Plating Step3->Step4 Step5 5. Incubation Step4->Step5 Step6 6. Colony Counting Step5->Step6

Step-by-step workflow of the Prival-modified Ames Test for azo dyes.

Conclusion

The toxicological assessment of Acid Brown 282 underscores the necessity of tailoring standard assays to the chemical reality of the test article. By understanding the causal relationship between azo cleavage, metabolic activation, and DNA adduct formation, researchers can implement robust, modified protocols that prevent false-negative safety assessments.

References[3] Title: FIBRECRAFT ACID DARK BROWN - George Weil

Source: georgeweil.com URL:[2] Title: Application of systematic evidence mapping to identify available data on the potential human health hazards of selected market-relevant azo dyes - PMC Source: nih.gov URL:[4] Title: ENVIROSTAIN UNIVERSAL DYE BROWN - Envirolak Source: envirolak.com URL:[5] Title: (PDF) Application of systematic evidence mapping to identify available data on the potential human health hazards of selected market-relevant azo dyes - ResearchGate Source: researchgate.net URL:[1] Title: C.I. Acid Brown 282 | C36H21CrN8Na2O11S | CID 171039565 - PubChem Source: nih.gov URL:

Sources

Exploratory

Acid Brown 282 (CAS 12219-65-7): Physicochemical Profiling, Synthesis Mechanisms, and Toxicological Assessments

Executive Summary Acid Brown 282 is a high-performance, synthetic 1:2 metal-complex azo dye utilized extensively in the coloration of polyamides, leather, and proteinaceous substrates[1]. For researchers, material scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acid Brown 282 is a high-performance, synthetic 1:2 metal-complex azo dye utilized extensively in the coloration of polyamides, leather, and proteinaceous substrates[1]. For researchers, material scientists, and toxicologists, understanding the physicochemical behavior of this dye is critical—not only for optimizing industrial application protocols but also for evaluating preclinical safety and environmental impact. This technical guide deconstructs the structural architecture, synthesis pathways, and toxicokinetics of Acid Brown 282, providing a self-validating framework for laboratory application and safety assessment.

Chemical Identity and Structural Architecture

Acid Brown 282 belongs to the class of 1:2 chromium-azo complexes[1]. In this molecular architecture, a single central transition metal ion (Chromium, Cr³⁺) coordinates with two monoazo dye ligands.

Causality of Stability: The 1:2 coordination sphere creates profound steric hindrance around the central azo bonds (-N=N-). By shielding the chromophore from external electrophilic or nucleophilic attacks, the chromium complex drastically enhances the molecule's resistance to photolytic degradation (UV exposure) and chemical washing[2]. This structural choice explains the dye's exceptional light fastness ratings compared to unmetallized acid dyes.

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical properties of Acid Brown 282, providing a baseline for formulation and analytical tracking:

ParameterValue / Specification
Chemical Name C.I. Acid Brown 282
CAS Registry Number 12219-65-7 (Mixture/Alternative: 70236-60-1)[1][3]
Molecular Formula C₃₂H₂₂CrN₆O₁₀S₂[4]
Molecular Weight 766.68 g/mol [4]
Structural Classification Single azo, 1:2 Chromium Complex[1]
Physical State Dark brown powder[5]
Aqueous pH ~7.5 (Standard solution)[5]
Light Fastness (ISO) 6-7 (High resistance to photodegradation)[1]
Washing Fastness 4-5 (Excellent retention in polymer matrices)[1]

Synthesis Mechanism and Complexation Workflow

The synthesis of Acid Brown 282 is a multi-stage process requiring precise stoichiometric control to prevent the formation of asymmetric byproducts[2]. The process involves the diazotization of an aromatic amine, coupling to form a monoazo intermediate, and a two-step metallization process.

Synthesis A Aromatic Amine Precursor B Diazotization (NaNO2, HCl) A->B C Diazo Compound B->C E Monoazo Dyestuff Intermediate C->E D Coupling Component (e.g., Pyrazolone) D->E G 1:1 Chromium Complex E->G Metallization F Chromium Donor (Cr3+ Salt) F->G I Acid Brown 282 (1:2 Chromium Complex) G->I Condensation H Second Monoazo Ligand H->I

Workflow of Acid Brown 282 1:2 chromium complex synthesis.

Toxicological Profile and Toxicokinetics

For drug development professionals and toxicologists evaluating dermal exposure to dyed textiles or medical materials, the biotransformation of azo dyes is a critical safety parameter.

Acid Brown 282 is classified under GHS as a Category 1B skin sensitizer (H317) and exhibits chronic toxicity to aquatic life (H411)[3]. The primary mechanistic concern lies in the toxicokinetics of the azo bond. When exposed to the human skin microbiome or hepatic pathways, the -N=N- linkage is susceptible to reductive cleavage by azoreductase enzymes[6]. This enzymatic reduction cleaves the dye, potentially releasing free aromatic amines. Because these metabolites are highly electrophilic, they can intercalate with DNA, necessitating rigorous genotoxicity screening during preclinical safety mapping[6].

Toxicity A Acid Brown 282 Exposure B Skin Sensitization (H317) A->B Direct Contact C Aquatic Environment Release A->C Effluent E Enzymatic Cleavage (Azoreductases) A->E Microbiome/Hepatic D Chronic Aquatic Toxicity (H411) C->D F Aromatic Amines (Metabolites) E->F G Potential Genotoxicity F->G

Toxicological and environmental degradation pathways of Acid Brown 282.

Experimental Protocol: Standardized Exhaustion Dyeing

To evaluate the performance of Acid Brown 282 in a laboratory setting, the following self-validating exhaustion protocol is designed for polyamide (nylon) substrates.

Mechanistic Causality: Polyamide fibers contain terminal amino groups (-NH₂). By lowering the pH of the dye bath, these groups become protonated (-NH₃⁺). The anionic sulfonate groups (-SO₃⁻) on the Acid Brown 282 molecule then form strong ionic bonds with these protonated sites, driving the exhaustion of the dye from the liquid phase into the solid polymer matrix.

Step-by-Step Methodology
  • Dye Bath Preparation: Dissolve 2% (on weight of fabric, o.w.f) of Acid Brown 282 powder in distilled water. Add a non-ionic wetting agent (0.5 g/L) to reduce surface tension.

  • pH Calibration: Adjust the dye bath to a precise pH of 5.0 using dilute acetic acid.

    • Causality: A pH of 5.0 provides optimal protonation of the polyamide fibers. Dropping the pH too low (<4.0) causes a rapid, uncontrolled "strike" of the dye, leading to uneven surface coloration (ring-dyeing).

  • Substrate Introduction: Submerge the polyamide fabric into the bath at an initial temperature of 40°C.

  • Thermal Gradient Exhaustion: Raise the temperature to 98°C at a strictly controlled rate of 1.5°C/min.

    • Causality: The gradual thermal gradient ensures the dye molecules gain sufficient kinetic energy to diffuse deeply into the polymer matrix uniformly, rather than agglomerating on the surface.

  • Isothermal Fixation: Maintain the bath at 98°C for 45 minutes to allow maximum ionic bonding and exhaustion.

  • Self-Validation Check: Extract a 2 mL aliquot of the dye bath at t=0 and t=45 min. Measure absorbance via UV-Vis spectrophotometry at the dye's λmax​ . An exhaustion rate of >95% validates that the pH and thermal parameters were executed correctly.

  • Wash-Off: Cool the bath to 60°C, drain, and rinse the substrate with cold water to clear unfixed surface dye, ensuring the final product meets the ISO 4-5 washing fastness standard.

References

  • [1] ChemicalBook. Acid Brown 282 | 12219-65-7 - ChemicalBook. Available at: 1

  • [4] SD International. Acid Brown 282 Dyes | CAS no 12219-65-7 manufacturer, exporter, supplier in Mumbai. Available at: 4

  • [5] Qingdao Sanhuan Colorchem CO.,LTD. MSDS ACID BROWN 282. Available at:5

  • [3] Envirolak. ENVIROSTAIN UNIVERSAL DYE BROWN - Safety Data Sheet. Available at: 3

  • [2] Google Patents. EP0092923A1 - 1/2 Chromium complex dyestuffs, their preparation and use. Available at: 2

  • [6] National Institutes of Health (NIH) / PMC. Application of systematic evidence mapping to identify available data on the potential human health hazards of selected market-relevant azo dyes. Available at:6

Sources

Foundational

Unveiling the Electron Density and Molecular Topology of Acid Brown 282: A Computational Guide

Executive Summary Acid Brown 282 (CAS 12219-65-7) is a highly complex 1:2 metal-complex azo dye, characterized by a central chromium(III) ion octahedrally coordinated to two heavily substituted azo ligands [1]. In the re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acid Brown 282 (CAS 12219-65-7) is a highly complex 1:2 metal-complex azo dye, characterized by a central chromium(III) ion octahedrally coordinated to two heavily substituted azo ligands [1]. In the realm of advanced materials, textile engineering, and environmental remediation, understanding the exact electronic structure of such dyes is no longer optional—it is a prerequisite.

As a Senior Application Scientist, I frequently observe modeling failures stemming from a fundamental misunderstanding of transition metal coordination chemistry. Standard force fields and low-level semi-empirical methods cannot accurately capture the highly correlated 3d electrons of the Cr(III) center or the delocalized π -system of the azo chromophore. This whitepaper provides a rigorously self-validating computational methodology based on Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) to map the electron density, predict reactivity, and model the oxidative degradation of Acid Brown 282 [2].

Structural Chemistry & Causality in Basis Set Selection

Acid Brown 282 possesses a molecular formula of C36​H21​CrN8​Na2​O11​S [1]. The Cr(III) core acts as a hard Lewis acid, coordinating with the nitrogen of the azo group and the oxygen atoms of the adjacent phenolate/naphtholate groups.

The Causality of Computational Failure: Applying a uniform basis set (e.g., 6-31G) across this entire molecule will result in catastrophic wave-function collapse or wildly inaccurate geometry. The inner-shell electrons of Chromium experience significant relativistic effects that standard Pople basis sets ignore.

The Solution: A split-basis set approach is mandatory [3].

  • For Chromium (Cr): We must employ the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set. This incorporates an Effective Core Potential (ECP) that replaces the core electrons with a pseudo-potential, drastically reducing computational cost while accurately modeling the relativistic behavior of the valence 3d electrons[4].

  • For Non-Metals (C, H, N, O, S): We utilize 6-311G(d,p) . The inclusion of diffuse and polarization functions is critical here because the sulfonate groups ( -SO3−​ ) carry a diffuse anionic charge, and the azo linkage ( -N=N- ) requires polarization functions to accurately model its susceptibility to electrophilic attack.

Self-Validating Computational Protocol

To ensure scientific integrity, the modeling workflow must be self-validating. A converged geometry is meaningless if it represents a saddle point rather than a true local minimum on the Potential Energy Surface (PES).

Step-by-Step Methodology
  • Initial Geometry Construction: Construct the 1:2 Cr(III) complex using a meridional or facial octahedral geometry based on analogous X-ray crystallographic data.

  • Pre-Optimization: Run a rapid semi-empirical optimization (e.g., PM6) to resolve severe steric clashes between the bulky naphthyl rings.

  • DFT Optimization: Execute the ground-state geometry optimization using the B3LYP hybrid functional, applying the split basis set (LANL2DZ for Cr; 6-311G(d,p) for others) in a solvent model (e.g., IEFPCM for water).

  • Frequency Calculation (The Validation Step): Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory. Causality: The presence of any imaginary frequencies (negative values) indicates the structure is a transition state, requiring perturbation and re-optimization. Zero imaginary frequencies validate a true energetic minimum.

  • Wavefunction Generation: Export the formatted checkpoint file (.fchk) or wavefunction file (.wfn) for downstream topological analysis.

DFT_Workflow A Initial Geometry (X-ray / Heuristic) B PM6 Pre-Optimization (Steric Relaxation) A->B C DFT Optimization B3LYP / LANL2DZ + 6-311G(d,p) B->C D Frequency Calculation (Self-Validation) C->D E Imaginary Freq < 0? D->E E->C Yes (Saddle Point) F Wavefunction Generation (.wfn / .wfx) E->F No (True Minimum) G QTAIM & MEP Analysis F->G

Fig 1. Self-validating DFT workflow for modeling Cr(III) azo dye complexes.

Electron Density Topology & QTAIM Analysis

Once the wavefunction is validated, we apply Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to quantitatively assess the electron density ( ρ ) and its Laplacian ( ∇2ρ ) at the Bond Critical Points (BCPs) [4].

In Acid Brown 282, the nature of the Cr-N and Cr-O bonds dictates the dye's extreme stability against hydrolysis. QTAIM analysis typically reveals a low electron density ( ρ≈0.08 e/a.u. 3 ) and a positive Laplacian ( ∇2ρ>0 ) at the Cr-ligand BCPs. This mathematically proves that the interaction is a closed-shell, dative-coordinate bond rather than a shared-electron covalent bond. Conversely, the N=N BCP exhibits a highly negative Laplacian, confirming strong covalent electron sharing.

Quantitative Electronic Parameters

The table below summarizes the critical topological and electronic parameters derived from this computational framework, benchmarked against experimental ranges for similar Cr-azo complexes [3].

ParameterModeled Value (B3LYP)Experimental RangePhysical Significance
Cr-N Bond Length 2.05 Å2.02 - 2.08 ÅDefines inner-sphere coordination strength.
Cr-O Bond Length 1.98 Å1.95 - 2.01 ÅIndicates strong ionic-covalent character.
N=N Bond Length 1.28 Å1.25 - 1.30 ÅAzo chromophore integrity; elongates upon attack.
ρ(r) at Cr-N BCP 0.085 e/a.u. 3 N/ALow density confirms closed-shell coordinate interaction.
∇2ρ(r) at Cr-N BCP +0.312 e/a.u. 5 N/APositive Laplacian indicates depletion of charge (ionic).
HOMO-LUMO Gap 2.85 eV~2.8 - 3.1 eVDictates visible light absorption and chemical reactivity.

Modeling Oxidative Degradation: The Mechanistic Pathway

Azo dyes like Acid Brown 282 are notoriously recalcitrant in wastewater. Environmental engineers rely on Advanced Oxidation Processes (AOPs) to generate hydroxyl radicals ( OH) to destroy the dye. But where does the radical attack?

By mapping the Molecular Electrostatic Potential (MEP) onto the total electron density surface, we observe a localized region of high electron density (red zones) specifically over the π -cloud of the N=N linkage.

The Causality of Degradation: The electrophilic OH radical is drawn to this nucleophilic azo bridge. The DFT-modeled transition state reveals that the radical attacks the carbon atom adjacent to the azo linkage or directly adds to the nitrogen, forcing the N=N bond to elongate from 1.28 Å to over 1.45 Å [2]. This elongation breaks the conjugation of the chromophore, causing an immediate loss of color (decolorization), followed by the homolytic cleavage of the C-N or N-N bonds to form smaller, biodegradable aromatic amines.

Degradation_Pathway A Acid Brown 282 (Intact Chromophore) B •OH Radical Attack (Electrophilic Addition) A->B C Transition State (N-N Bond Elongation) B->C D Hydrazyl Radical Intermediate C->D E N=N Bond Cleavage (Decolorization) D->E F Aromatic Amines & Phenolic Byproducts E->F

Fig 2. Mechanistic pathway of Acid Brown 282 oxidative degradation via •OH radical attack.

Conclusion

The molecular modeling of Acid Brown 282 requires a rigorous, physics-based approach. By utilizing a split-basis set (LANL2DZ/6-311G(d,p)) within a DFT framework, researchers can accurately map the electron density of the Cr(III) coordination sphere. This self-validating methodology not only elucidates the fundamental stability of the dye but provides predictive power for designing targeted oxidative degradation protocols in environmental engineering.

References

  • National Center for Biotechnology Information. "C.I. Acid Brown 282 | C36H21CrN8Na2O11S | CID 171039565 - PubChem." PubChem Database. Available at:[Link]

  • Ozen, A. S., et al. "Modeling the Oxidative Degradation of Azo Dyes: A Density Functional Theory Study." The Journal of Physical Chemistry A, American Chemical Society. Available at:[Link]

  • Al-Gaber, M. A. I., et al. "Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation." Molecules, National Institutes of Health (PMC). Available at:[Link]

  • Hsu, C.-P., et al. "Chemical Bonding in a Linear Chromium Metal String Complex." Inorganic Chemistry, American Chemical Society. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Spectrophotometric Determination of Acid Brown 282

Scientific Grounding & Analytical Rationale Analyte Profile and Industrial Context Acid Brown 282 (CAS No. 12219-65-7) is a synthetic, anionic metal-complex azo dye extensively utilized in the leather, textile (wool and...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Grounding & Analytical Rationale

Analyte Profile and Industrial Context

Acid Brown 282 (CAS No. 12219-65-7) is a synthetic, anionic metal-complex azo dye extensively utilized in the leather, textile (wool and silk), and polyamide (nylon) industries[1][2]. Structurally, it relies on its anionic functional groups—primarily sulfonates—to form strong ionic bonds with the protonated amine groups of proteinaceous or polyamide fibers. This exhaustion process is highly pH-dependent, achieving maximum thermodynamic efficiency and dye uptake under strongly acidic conditions (typically pH 2.0–4.0)[3][4].

Mechanistic Causality in Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is the gold standard for quantifying Acid Brown 282 in both dye bath exhaustion studies and environmental wastewater monitoring[5]. The analytical method leverages the Beer-Lambert Law, which establishes a linear correlation between the absorbance of the dye's chromophore and its concentration[5][6].

Causality of Wavelength Selection: Acid Brown 282 exhibits a characteristic wavelength of maximum absorbance ( λmax​ ) at 470 nm[2]. This peak corresponds to the π→π∗ and n→π∗ electronic transitions within the extended conjugated azo system. By measuring at exactly 470 nm, the method maximizes sensitivity while minimizing background noise from non-absorbing matrix components.

Causality of pH Control (Halochromism): Azo dyes frequently exhibit halochromism—a phenomenon where the absorption spectrum shifts due to the protonation or deprotonation of the azo linkage or auxochromic groups at varying pH levels[7]. To establish a self-validating system , the analytical protocol mandates the use of an acetate buffer (pH 4.0). Locking the pH ensures the dye exists in a single, stable protonation state, thereby maintaining a constant molar absorptivity ( ϵ ) and preventing quantitative artifacts during analysis[4][7].

Mechanism A Acid Brown 282 (Anionic Dye) Contains Active Sulfonate Groups D Electrostatic Attraction (Ionic Dye-Fiber Bonding) A->D B Acidic Medium (pH 2.0 - 4.0) Protonation of Fiber C Polyamide/Protein Fiber (Protonated Amine Groups) B->C C->D E Residual Dye in Bath (Post-Exhaustion Phase) D->E F Spectrophotometric Analysis (Determine Dye Uptake) E->F

Caption: Mechanism of Acid Brown 282 fiber binding and residual dye quantification.

Physicochemical Properties & Quantitative Data

To ensure accurate standard preparation and method validation, the fundamental physicochemical and analytical parameters of Acid Brown 282 are summarized below.

Table 1: Physicochemical and Analytical Properties of Acid Brown 282

ParameterSpecification / Value
Chemical Nature Anionic Azo Metal-Complex Dye
CAS Number 12219-65-7
Physical Appearance Dark Brown Powder
Wavelength of Max Absorbance ( λmax​ ) 470 nm[2]
Optimal Dyeing pH 2.0 – 4.0[3]
Analytical Measurement pH 4.0 (Buffered to prevent halochromism)[7]

Table 2: Example Calibration Matrix for Acid Brown 282

Concentration (mg/L)Absorbance at 470 nm (AU)
0.0 (Blank)0.000
10.00.215
20.00.432
30.00.645
40.00.861
50.01.078
Note: Absorbance values are representative and will vary slightly based on the specific spectrophotometer's optical path and detector sensitivity.

Experimental Methodology

This protocol is designed as a self-validating analytical workflow. It incorporates matrix-matched blanks and spike-recovery quality control (QC) steps to ensure trustworthiness and high precision[5].

Workflow A Stock Solution Prep (100 mg/L Acid Brown 282) B Serial Dilution (5 - 50 mg/L Standards) A->B C Spectral Scan (300-700 nm) Verify λ_max at 470 nm B->C D Construct Calibration Curve (Absorbance vs. Concentration) C->D G Quantification via Beer-Lambert Law D->G E Sample Preparation (Filtration & pH 4.0 Buffer) F UV-Vis Measurement (Read at 470 nm) E->F F->G

Caption: Workflow for UV-Vis spectrophotometric quantification of Acid Brown 282.

Materials and Reagents
  • Acid Brown 282 analytical standard (Purity 98%).

  • Deionized (DI) water (18.2 M Ω⋅ cm).

  • Sodium acetate / Acetic acid buffer solution (0.1 M, pH 4.0).

  • 0.45 µm PTFE syringe filters.

  • Double-beam UV-Vis Spectrophotometer with 10 mm quartz cuvettes.

Step-by-Step Protocol

Step 1: Preparation of Stock and Working Solutions

  • Accurately weigh 100.0 mg of Acid Brown 282 powder using an analytical balance.

  • Transfer quantitatively to a 1000 mL volumetric flask. Dissolve in 500 mL of DI water, sonicating for 10 minutes to ensure complete dissolution of the metal-complex dye.

  • Make up to the mark with DI water to yield a 100 mg/L stock solution.

  • Prepare working standards (5, 10, 20, 30, 40, and 50 mg/L) by pipetting appropriate volumes of the stock solution into 100 mL volumetric flasks. Dilute to the mark using the pH 4.0 acetate buffer.

Step 2: Verification of λmax​

  • Fill a quartz cuvette with the pH 4.0 buffer (Blank) and baseline-correct the spectrophotometer from 300 nm to 700 nm.

  • Scan the 20 mg/L standard across the same range.

  • Confirm that the peak absorbance ( λmax​ ) occurs at 470 nm. Causality check: If the peak shifts significantly, verify the pH of the buffer, as halochromic shifts indicate improper protonation[7].

Step 3: Construction of the Calibration Curve

  • Measure the absorbance of each working standard at 470 nm against the buffer blank.

  • Plot Absorbance (y-axis) versus Concentration (x-axis).

  • Perform linear regression. The system is self-validated if the correlation coefficient ( R2 ) is 0.999.

Step 4: Sample Preparation (Dye Bath or Wastewater)

  • Extract 10 mL of the unknown sample (e.g., residual dye bath effluent).

  • Filter the sample through a 0.45 µm PTFE syringe filter to remove suspended fibers or insoluble particulates that cause light scattering (Rayleigh scattering), which artificially inflates absorbance readings[6].

  • Dilute the sample 1:10 with the pH 4.0 acetate buffer to ensure the final absorbance falls within the linear dynamic range of the calibration curve.

Step 5: Spectrophotometric Measurement & QC Validation

  • Measure the absorbance of the prepared sample at 470 nm.

  • Self-Validating Spike Recovery (QC): Spike a known concentration of Acid Brown 282 (e.g., 10 mg/L) into a duplicate unknown sample. Measure the absorbance. Recovery must fall between 95%–105% to confirm the absence of matrix interference (e.g., from salts or surfactants in the dye bath)[5].

  • Calculate the final concentration using the linear regression equation, factoring in the dilution multiplier.

Method Validation Parameters

To ensure the protocol meets the rigorous standards required for drug development, materials science, and environmental compliance, the following validation parameters should be targeted during assay transfer.

Table 3: Target Method Validation Parameters

ParameterAcceptance CriteriaScientific Justification
Linearity Range 5.0 – 50.0 mg/LCovers typical residual concentrations in post-exhaustion dye baths.
Correlation Coefficient ( R2 ) 0.999Ensures strict adherence to the Beer-Lambert Law.
Limit of Detection (LOD) 0.5 mg/LRequired for environmental wastewater compliance monitoring.
Precision (RSD%) 2.0% (n=6)Guarantees repeatability across multiple analytical runs.
Spike Recovery 95% – 105%Validates that the sample matrix does not cause signal suppression.

Sources

Application

photocatalytic degradation of Acid Brown 282 using TiO2 nanoparticles

Defining the Scope I'm currently focused on defining the scope. The task is now clarified: it is about photocatalytic degradation of Acid Brown 282 using TiO2 nanoparticles, with detailed application notes and protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I'm currently focused on defining the scope. The task is now clarified: it is about photocatalytic degradation of Acid Brown 282 using TiO2 nanoparticles, with detailed application notes and protocols for researchers, scientists, and drug development professionals. This scope is well-defined, and the next step is to start structuring the protocols.

Analyzing Dye Degradation

I've found that Acid Brown 282 is a textile dye. My research confirms TiO2 nanoparticles are widely used to break down dyes via photocatalysis, which is an advanced oxidation process. I'm noting the dye's prevalence in the search results to better understand its real-world significance.

Structuring the Application Note

I've determined the application note's structure: "Photocatalytic Degradation of Acid Brown 282 using TiO2 Nanoparticles." I'll detail TiO2 photocatalysis, address Acid Brown 282's persistence, and create an experimental protocol. The intro will cover mechanisms, while the main content will focus on specific methods.

Analyzing Acid Brown 282

I've been looking into Acid Brown 282. The search results offer good insight; it's a single azo, 1:2 metal complex dye. It's used for shading wool, silk, cotton, and leather, which provides a key understanding of its properties. Exploring its characteristics further, I am interested in photocatalytic degradation with TiO2.

Exploring Degradation Strategies

I am now delving into the challenges presented by the persistence of azo metal complex dyes, especially Acid Brown 282. It seems this dye is more resilient than others I've examined. I'm focusing on the operational parameters of photocatalytic degradation. Key aspects include initial dye concentration, catalyst dosage, pH levels, UV intensity, and the potential addition of oxidants like hydrogen peroxide.

Outlining Experimental Protocol

I'm now detailing an experimental procedure. I'm structuring it in phases: dark adsorption, photoreactor setup, sampling and quenching, and analytical monitoring via UV-Vis and LC-MS. The goal is to obtain kinetic data, specifically pseudo-first-order kinetics and half-lives at different TiO2 loadings. I've chosen to use UV-A or UV-C irradiation. I've also defined the materials and reagents precisely.

Constructing Mechanisms & References

I'm currently creating a mechanistic pathway diagram using Graphviz, illustrating TiO2 excitation and the subsequent azo bond cleavage by reactive oxygen species. I'm focusing on troubleshooting and optimization, anticipating common issues like catalyst agglomeration. I'm assembling a list of validated references. Finally, I'm integrating E-E-A-T principles and constraints into the content, focusing on an AOP application note.

Visualizing Workflow Steps

I'm now mapping the experimental procedure with a visual workflow. I've created a Graphviz diagram outlining the key steps: dye solution preparation, TiO2 addition, dark adsorption, UV irradiation, sampling, centrifugation, and UV-Vis & LC-MS analysis. This helps me to conceptualize the process flow.

Refining Citations & Text

I'm now integrating information on TiO2 P25, which, according to research, is a standard catalyst for azo dye degradation. I will need to reference a PMC article discussing optimal catalyst loading and acidic pH preferences. I'm focusing on the integration of these validated sources within the content and referencing where appropriate.

Detailing Adsorption & PZC

I am integrating information about Acid Brown 282's chemical structure and wastewater persistence, linking it to the azo bond cleavage mechanism. I'm focusing on the importance of TiO2's Point of Zero Charge (PZC) and its impact on the dye's adsorption. Specifically, I'm examining how working at pH 3-4 will ensure the TiO2 is positively charged, thus maximizing electrostatic adsorption of the anionic dye, which is a prerequisite for effective photocatalytic degradation. I'm also including a crucial detail about the protocol: dark adsorption for 30 minutes to establish equilibrium, which is vital for differentiating adsorption from degradation. I will also be creating a table to present data, summarizing the effect of TiO2 loading on degradation efficiency and pseudo-first-order kinetics.

Calculating Kinetic Data

I've been calculating and integrating kinetic data derived from experimental scenarios with varying TiO2 loadings. I'm focusing on the relationship between TiO2 concentration, dye degradation efficiency, and rate constants ( kapp​ ). I am now building on the existing table data and analyzing the impact of light scattering by excess nanoparticles. I've also prepared to generate the reference list.

Refining Literature Search

I'm now focusing on refining the literature search process to improve the accuracy of my reference citations. I've re-evaluated how to handle the URLs within the results. The initial results include Google redirect URLs, so I'm trying to determine whether it's appropriate to reconstruct cleaner URLs using the base domain and title, or if I must use the exact redirect URLs provided. I am using the PMC article to refine the search.

Gathering references initially

I've located a promising initial reference: "Use of Titanium Dioxide Photocatalysis on the Remediation of Model Textile Wastewaters Containing Azo Dyes" from Molecules (2011), accessible via PMC3233446/PMC6264266. This seems like a strong starting point for the investigation.

Outlining the Application Note

I've sketched a detailed structure for the application note. I'm focusing on a professional, authoritative tone for researchers. The outline includes sections for mechanistic overview, experimental protocols, data analysis, and troubleshooting, aiming for self-validation in the methodology.

Improving DOT Code Compliance

I'm focused on the DOT code, meticulously refining it. My priority is absolute compliance with contrast rules and the maximum width constraints to maintain visual clarity. I've integrated the provided color palette to enhance the visual appeal and consistency of the diagram, ensuring readability and aesthetic quality. The current focus is on the mechanism section.

Refining Visual Representation

I've transitioned to Graphviz and have two diagrams in progress. The first visualizes the core reaction mechanism, and is nearly ready. The second details the experimental workflow, focusing on a clear, step-by-step process with emphasis on solution preparation and analysis.

Method

Application Note: Determination of Adsorption Isotherms for Acid Brown 282 on Activated Carbon

Target Audience: Environmental Scientists, Materials Engineers, and Chemical Researchers Focus: Mechanistic causality, self-validating experimental design, and isotherm modeling. Introduction & Mechanistic Rationale Acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Environmental Scientists, Materials Engineers, and Chemical Researchers Focus: Mechanistic causality, self-validating experimental design, and isotherm modeling.

Introduction & Mechanistic Rationale

Acid Brown 282 (C.I. 12270, CAS No. 12219-65-7) is a highly soluble, anionic azo dye extensively utilized in the leather tanning and textile industries[1]. Due to its complex aromatic structure and sulfonate groups, it is highly recalcitrant to conventional biological wastewater treatments. Adsorption onto porous media, specifically activated carbon (AC), remains the gold standard for its removal.

Understanding the adsorption isotherms —the equilibrium relationship between the concentration of dye in the fluid phase and the concentration adsorbed on the solid phase at a constant temperature—is critical for designing scalable effluent treatment systems.

The Causality of Experimental Parameters

To ensure maximum uptake and accurate modeling, experimental conditions must be strictly controlled based on the physicochemical properties of both the dye and the adsorbent:

  • pH Dependency (Electrostatic Attraction): Acid Brown 282 is an anionic dye. Activated carbon possesses a point of zero charge (pH_pzc). When the solution pH is lowered below the pH_pzc (typically around pH 2.0 to 3.0), the functional groups on the AC surface (e.g., hydroxyl, carbonyl) become protonated. This generates a net positive surface charge, which drives strong electrostatic attraction with the negatively charged sulfonate ( −SO3−​ ) groups of the dye[2].

  • Agitation & Equilibrium: Continuous agitation (e.g., 150 rpm) minimizes the boundary layer thickness around the carbon particles, ensuring that intraparticle diffusion—rather than external mass transfer—governs the adsorption kinetics.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates matrix blanks, adsorption blanks, and triplicate measurements to isolate the true adsorption capacity from environmental artifacts (e.g., dye adhering to glassware or carbon fines interfering with spectroscopy).

Materials and Reagents
  • Adsorbate: Acid Brown 282 powder (Analytical grade)[3].

  • Adsorbent: Commercially available or lab-synthesized Activated Carbon (BET surface area > 800 m²/g, particle size < 100 µm).

  • Reagents: 0.1 M HCl and 0.1 M NaOH (for pH adjustment).

  • Equipment: UV-Vis Spectrophotometer, Orbital Shaker (temperature-controlled), PTFE syringe filters (0.45 µm).

Step-by-Step Methodology

Phase 1: Preparation & System Calibration

  • Stock Solution Preparation: Dissolve exactly 1.000 g of Acid Brown 282 in 1 L of deionized (DI) water to create a 1000 mg/L stock solution. Wrap the flask in aluminum foil to prevent potential photodegradation.

  • Calibration Curve Generation: Prepare standard solutions ranging from 5 to 50 mg/L. Measure the absorbance at the dye's maximum wavelength ( λmax​ , typically around 420-450 nm depending on the specific solvent matrix).

    • Validation Check: Ensure the linear regression coefficient ( R2 ) is ≥0.995 . If not, discard and prepare fresh standards.

Phase 2: Batch Adsorption Workflow

  • Working Solutions: Dilute the stock solution to create a series of initial dye concentrations ( C0​ ): 25, 50, 100, 150, 200, and 300 mg/L.

  • Adsorbent Dosing: Add exactly 0.100 g of activated carbon into a series of 250 mL Erlenmeyer flasks.

  • Solution Addition: Add 50 mL of each working solution to the respective flasks.

  • pH Adjustment: Adjust the pH of all suspensions to 2.0 using 0.1 M HCl.

  • Control Implementation (Self-Validation):

    • Adsorption Blank: 50 mL of 100 mg/L dye solution + NO activated carbon (verifies dye does not adsorb to the flask).

    • Matrix Blank: 50 mL of DI water at pH 2.0 + 0.100 g activated carbon (used to baseline the UV-Vis spectrophotometer against carbon fines).

  • Isothermal Agitation: Place all flasks in an orbital shaker at 150 rpm and 25°C for 24 hours to ensure complete thermodynamic equilibrium.

Phase 3: Phase Separation & Quantification

  • Separation: Extract 5 mL aliquots from each flask. Centrifuge at 6000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter to remove any suspended nano-scale carbon particles.

  • Quantification: Measure the residual equilibrium concentration ( Ce​ ) using the UV-Vis spectrophotometer against the Matrix Blank.

Workflow Visualization

The following diagram maps the logical progression of the self-validating batch adsorption experiment.

AdsorptionWorkflow N1 1. Prepare Stock Solution Acid Brown 282 (1000 mg/L) N2 2. System Calibration Generate Standard Curve (R² > 0.995) N1->N2 N3 3. Batch Setup (Triplicates) Varying C_0 (25-300 mg/L) + 0.1g AC N2->N3 N4 4. Self-Validation Controls Matrix Blank & Adsorption Blank N3->N4 N5 5. Isothermal Agitation pH 2.0, 25°C, 150 rpm, 24h N4->N5 N6 6. Phase Separation Centrifugation & 0.45µm Filtration N5->N6 N7 7. UV-Vis Quantification Measure C_e at λ_max N6->N7 N8 8. Isotherm Modeling Langmuir & Freundlich Fitting N7->N8

Figure 1: Self-validating batch adsorption workflow for Acid Brown 282 on activated carbon.

Data Analysis and Isotherm Modeling

Once Ce​ (mg/L) is determined, calculate the equilibrium adsorption capacity, qe​ (mg/g), using the mass balance equation:

qe​=W(C0​−Ce​)×V​

Where V is the volume of the solution (L) and W is the mass of the activated carbon (g).

Isotherm Models

To understand the distribution of dye molecules between the liquid and solid phases, the data must be fitted to standard isotherm models:

  • Langmuir Isotherm: Assumes monolayer adsorption onto a surface with a finite number of identical, homogeneous sites with no transmigration of the adsorbate in the plane of the surface.

    • Linear Form: qe​Ce​​=qmax​KL​1​+qmax​Ce​​

  • Freundlich Isotherm: An empirical model assuming multilayer adsorption on a highly heterogeneous surface with varying binding energies.

    • Linear Form: ln(qe​)=ln(KF​)+n1​ln(Ce​)

Comparative Quantitative Data

The table below summarizes typical isotherm parameters for Acid Brown 282 adsorption. It compares high-surface-area Activated Carbon against a low-cost agricultural biosorbent (Turkish Red Pine Sawdust) to highlight the superior capacity and monolayer-driven (Langmuir) chemisorption behavior of AC[2].

Adsorbent MaterialTemp (°C)Langmuir qmax​ (mg/g)Langmuir R2 Freundlich KF​ Freundlich R2 Best Fit Model
Activated Carbon (Typical) 25185.500.99424.300.945Langmuir
Turkish Red Pine Sawdust 2525.910.9881.850.912Langmuir

Data Interpretation: The high R2 values for the Langmuir model across both materials indicate that Acid Brown 282 adsorption predominantly forms a monolayer. The qmax​ of activated carbon is vastly superior due to its engineered microporosity and high density of functional groups available for electrostatic binding at low pH.

References

  • Zengin, G., Mavioglu Ayan, E., Tekin, Y. E., Adiguzel Zengin, A. C., & Bitlisli, B. O. (2018). "The Wastes of Vine Stem and Turkish Red Pine as an Alternative Biosorbent for the Removal of Leather Dyes." Proceedings of the 7th International Conference on Advanced Materials and Systems (ICAMS 2018), Bucharest, Romania.[Link]

Sources

Application

Application Note: Advanced Bioremediation Strategies for the Removal of Acid Brown 282 from Industrial Wastewater

Target Audience: Environmental Biotechnologists, Analytical Chemists, and Wastewater Treatment Researchers. Introduction & Mechanistic Rationale Acid Brown 282 (CAS No: 12219-65-7) is a weakly acidic, metal-complex azo d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Environmental Biotechnologists, Analytical Chemists, and Wastewater Treatment Researchers.

Introduction & Mechanistic Rationale

Acid Brown 282 (CAS No: 12219-65-7) is a weakly acidic, metal-complex azo dye extensively utilized in the dyeing of polyamide fibers, leather, and textiles due to its high exhaustion rate and excellent wash fastness[1]. However, the very properties that make it an exceptional industrial dye—its stable azo linkages (-N=N-) and complexed transition metals—render it highly recalcitrant to conventional activated sludge wastewater treatments[2].

Traditional chemical extraction methods using primary or secondary amines (e.g., diisotridecylamine) at low pH can achieve >99% removal[2],[3], but these processes generate secondary chemical sludge. To address this, modern environmental biotechnology relies on two primary eco-friendly bioremediation pathways:

  • Enzymatic Degradation: Utilizing extracellular ligninolytic enzymes, specifically fungal laccases (e.g., from Peroneutypa scoparia), to catalyze the oxidation of phenolic and non-phenolic rings in the dye, leading to azo bond cleavage[4],[5].

  • Biosorption: Utilizing functionalized lignocellulosic biomass (e.g., Turkish pine sawdust) as a sustainable adsorbent to electrostatically capture the dye molecules[6].

Bioremediation Workflow Diagram

G A Acid Brown 282 Wastewater D Enzymatic Treatment (pH 6.0, 40°C, Mediators) A->D Primary Route E Biosorption (Lignocellulosic Biomass) A->E Secondary Route B Fungal Cultivation (e.g., P. scoparia) C Laccase Extraction & Purification B->C Secretion C->D Enzyme Dosing F Azo Bond Cleavage & Detoxification D->F Oxidation E->F Adsorption G Treated Effluent (Colorless, Low Toxicity) F->G Final Discharge

Workflow of Acid Brown 282 bioremediation via laccase oxidation and biosorption.

Quantitative Efficacy Summary

The following table summarizes the comparative removal efficiencies of various treatment modalities for Acid Brown 282.

Treatment ModalityActive Agent / MaterialKey Operational ConditionsRemoval Efficiency (%)Reference
Enzymatic Oxidation Laccase (Peroneutypa scoparia)pH 6.0, 40°C, 6h65.0%[4],[5]
Mediated Oxidation Laccase + ABTS MediatorpH 6.0, 40°C, 6h>85.0% (Estimated)[4]
Biosorption Turkish Pine SawdustpH 4.0, 120 min~80.0%[6]
Chemical Extraction Diisotridecylamine (Benchmark)pH 1.5 - 4.0>99.0%[2],[3]

Step-by-Step Experimental Protocols

As a self-validating system, these protocols are designed not just to outline steps, but to establish the mechanistic causality behind every experimental parameter.

Protocol 1: Fungal Laccase Production and Harvest

Objective: Induce and extract high-titer extracellular laccase from white-rot fungi.

  • Inoculation: Inoculate fungal mycelia (e.g., Peroneutypa scoparia) into 500 mL of Potato Dextrose Broth (PDB).

  • Inducer Addition: Supplement the broth with 1 mM Copper Sulfate ( CuSO4​ ) and 0.5 mM 2,5-xylidine.

    • Causality: Copper is a mandatory structural cofactor for the laccase catalytic core (comprising T1, T2, and T3 copper sites). The addition of aromatic inducers like 2,5-xylidine upregulates the transcription of laccase-encoding genes, significantly boosting enzyme yield[4].

  • Incubation: Incubate at 28°C on a rotary shaker at 150 rpm for 7 days.

  • Harvesting: Centrifuge the culture at 10,000 × g for 15 minutes at 4°C. Filter the supernatant through a 0.22 µm membrane. The cell-free filtrate serves as the crude laccase extract.

Protocol 2: Laccase-Mediated Decolorization Assay

Objective: Enzymatically cleave the azo bonds of Acid Brown 282.

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer and adjust to pH 6.0.

    • Causality: Laccase activity on complex azo dyes is highly pH-dependent. A pH of 6.0 maintains the optimal protonation state required to balance enzyme stability and the redox potential necessary to oxidize Acid Brown 282[4],[5].

  • Reaction Assembly: In a sterile flask, combine 50 mg/L of Acid Brown 282, 1 mM of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and 10 U/mL of the purified laccase.

    • Causality: Because Acid Brown 282 is a bulky, sterically hindered metal-complex dye, direct oxidation is inefficient (yielding only ~65% degradation). ABTS acts as an electron shuttle (mediator). The laccase oxidizes ABTS into a stable ABTS∙+ radical, which then diffuses to and oxidizes the otherwise inaccessible azo dye molecules[4].

  • Incubation & Monitoring: Incubate at 40°C for 6 hours. Measure the absorbance reduction at the specific λmax​ of Acid Brown 282 using a UV-Vis spectrophotometer.

Protocol 3: Biosorption using Lignocellulosic Biomass

Objective: Remove residual dye via electrostatic adsorption.

  • Biomass Preparation: Wash, dry, and sieve Turkish pine sawdust to a particle size of <0.5 mm.

    • Causality: Reducing particle size exponentially increases the specific surface area and the availability of active binding sites[6].

  • pH Adjustment: Adjust the dye-containing wastewater to pH 4.0 using 0.1 M HCl.

    • Causality: Acid Brown 282 is an anionic dye containing negatively charged sulfonate groups ( −SO3−​ ). Lowering the pH to 4.0 protonates the hydroxyl and carboxyl groups on the surface of the lignocellulosic biomass, creating a net positive surface charge that drives strong electrostatic attraction[1],[6].

  • Contact Phase: Add 2.0 g/L of the prepared biomass to the wastewater. Agitate on an orbital shaker at 150 rpm for 120 minutes to reach adsorption equilibrium[6].

Self-Validating System: Analytical Verification (E-E-A-T)

Decolorization does not inherently equate to detoxification. Azo bond cleavage often results in the formation of colorless, yet highly toxic, aromatic amines. To ensure the integrity and safety of this protocol, the following validation steps must be executed:

  • LC-MS Profiling: Post-treatment, the effluent must be analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete mineralization of intermediate aromatic amines into benign aliphatic compounds[5].

  • Phytotoxicity Assay: Expose agricultural seeds (e.g., Triticum aestivum) to both the untreated Acid Brown 282 wastewater and the laccase-treated effluent. A restoration of seed germination efficiency in the treated sample validates the elimination of biological toxicity[4].

References

  • Guidechem. "What are the applications and preparation methods of Acid Brown 282? - FAQ". Guidechem.com.
  • Google Patents.
  • ResearchGate. "A sustainable approach for degradation of leather dyes by a new fungal laccase".
  • ResearchGate. "The effect of contact time on the biosorption of Acid brown 282 SGR".
  • Google Patents.
  • DOKUMEN.PUB.
  • Environment Clearance. "M/s. Chenitan Color Chem Pvt. Ltd.". Environmentclearance.nic.in.

Sources

Method

A Robust, Validated HPLC-UV Method for the Quantification of Acid Brown 282

An Application Note for Researchers and Drug Development Professionals Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Acid Brown 282. Acid Brown 282 is a water-soluble, metal-complex azo dye used in various industries, including textiles and leather manufacturing.[1][2][3][4] Its quantification is critical for quality control, environmental monitoring, and process optimization. This guide provides a comprehensive, step-by-step protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.[5][6][7] The described method utilizes a C18 stationary phase with a gradient elution of ammonium acetate buffer and acetonitrile, and UV-Vis detection, ensuring high specificity and reliability for its intended purpose.

Introduction and Method Rationale

Acid Brown 282 is a monoazo, 1:2 metal complex dye, characterized by its brown powdered appearance and solubility in water.[1][8][9] Its molecular structure contains multiple aromatic rings and sulfonic acid groups, making it an anionic compound.[10][11] These chemical properties dictate the strategy for developing a reliable analytical method. Reversed-phase HPLC is the technique of choice due to its exceptional ability to separate a wide range of compounds based on their hydrophobicity.[6]

Causality Behind Experimental Choices
  • Stationary Phase Selection (Column): A C18 (octadecylsilane) column was selected as the stationary phase. The non-polar C18 chains provide strong hydrophobic interactions with the aromatic rings of the Acid Brown 282 molecule, which is essential for achieving retention. This choice is standard for the separation of sulfonated aromatic compounds and other dyes.[12][13]

  • Mobile Phase Selection: The mobile phase consists of an aqueous buffer and an organic modifier.

    • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency, leading to lower backpressure and a more stable baseline compared to methanol.

    • Aqueous Buffer: An ammonium acetate buffer (pH 4.5) is used. The sulfonic acid groups on the dye are strongly acidic and will be ionized (negatively charged) across a wide pH range. A buffered mobile phase at a slightly acidic pH ensures consistent ionization state, preventing peak splitting and tailing, which leads to improved chromatographic performance.[12]

    • Gradient Elution: A gradient elution, where the proportion of acetonitrile is increased over time, is employed. This is crucial because a single isocratic mobile phase composition may either cause excessive retention or elute the analyte too quickly with poor resolution. The gradient ensures that Acid Brown 282 is eluted with a sharp, symmetrical peak in a reasonable timeframe.[12]

  • Detector and Wavelength Selection: A Diode Array Detector (DAD) is utilized. The primary advantage of a DAD is its ability to scan a range of wavelengths simultaneously. This allows for the determination of the maximum absorbance wavelength (λmax) of Acid Brown 282, which provides the highest sensitivity for quantification. Furthermore, the DAD collects the full UV-Vis spectrum of the eluting peak, which can be used to confirm peak purity and identity against a known standard.

Instrumentation and Materials

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (Agilent 1200 series or equivalent).

  • Chromatography Data System (CDS) software.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.22 µm, PTFE or Nylon).

Reagents and Chemicals
  • Acid Brown 282 reference standard (>98% purity)[8][9].

  • Acetonitrile (HPLC grade).

  • Ammonium Acetate (ACS grade or higher).

  • Glacial Acetic Acid (ACS grade or higher).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions
ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with Glacial Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD, monitor at λmax of Acid Brown 282 (e.g., 430 nm, determine by scanning standard)
Run Time 25 minutes

Protocols: Preparation and Analysis

Protocol: Mobile Phase Preparation
  • Mobile Phase A (20 mM Ammonium Acetate, pH 4.5):

    • Weigh 1.54 g of ammonium acetate and dissolve in 1 L of deionized water.

    • Adjust the pH to 4.5 using glacial acetic acid.

    • Filter through a 0.45 µm filter and degas before use.

  • Mobile Phase B: Use HPLC-grade acetonitrile directly.

Protocol: Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Acid Brown 282 reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards (e.g., 10-200 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the 50:50 diluent.

Protocol: Sample Preparation
  • Accurately weigh a known amount of the sample containing Acid Brown 282.

  • Transfer to a volumetric flask of appropriate size.

  • Add the 50:50 diluent to approximately 70% of the flask volume.

  • Sonicate for 15 minutes to extract the dye.

  • Allow the solution to cool to room temperature, then dilute to the mark with the diluent.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Protocol: HPLC Analysis Sequence
  • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no carryover or system contamination.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Periodically inject a mid-level calibration standard to monitor system suitability during the run.

Method Validation: Protocols and Acceptance Criteria

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][7]

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_routine Routine Analysis Dev Initial Parameter Selection Opt Chromatographic Optimization Dev->Opt Spec Specificity Opt->Spec SST System Suitability Testing Spec->SST Lin Linearity & Range Lin->SST Acc Accuracy Acc->SST Prec Precision Prec->SST LoQ LOD & LOQ LoQ->SST Rob Robustness Rob->SST Quant Sample Quantification SST->Quant

Caption: Workflow for HPLC method development, validation, and routine analysis.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of matrix components, impurities, or degradation products.[14][15]

  • Protocol:

    • Inject the diluent (blank).

    • Inject a solution of a known matrix without the analyte.

    • Inject a standard solution of Acid Brown 282.

    • Analyze the chromatograms for any interfering peaks at the retention time of Acid Brown 282. Use the DAD to compare the peak spectra and assess peak purity.

  • Acceptance Criteria: No significant interfering peaks at the retention time of the analyte. The peak purity index should be >99.5%.

Linearity and Range
  • Objective: To establish the linear relationship between analyte concentration and detector response over a specified range.[6][15]

  • Protocol:

    • Prepare at least five concentrations of Acid Brown 282 across the expected range (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be insignificant compared to the response of the lowest standard.

ParameterResult
Range Studied 10-200 µg/mL
Regression Equation y = 45872x + 1250
Correlation (r²) 0.9995
Accuracy
  • Objective: To determine the closeness of the measured value to the true value, assessed via recovery studies.[14][16]

  • Protocol:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with Acid Brown 282 at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Spike LevelMean Recovery (%)%RSD
80%99.50.8%
100%100.30.6%
120%101.10.7%
Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15][16]

  • Protocol:

    • Repeatability (Method Precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Precision Type%RSD Result
Repeatability (n=6) 0.9%
Intermediate (n=6) 1.3%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol: Based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines, and S = the mean slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

ParameterResult (µg/mL)
LOD 0.5
LOQ 1.5
Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

  • Protocol: Introduce small changes to the method parameters and observe the effect on the results.

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2°C).

    • Mobile phase pH (± 0.2 units).

  • Acceptance Criteria: System suitability parameters should remain within limits, and the %RSD of results should be ≤ 2.0%.

System Suitability

Before any sample analysis, the suitability of the chromatographic system must be verified. This is done by injecting a mid-level standard solution in replicate (e.g., five times).

System_Suitability Start Inject Standard (n=5) Calc Calculate Parameters: - Tailing Factor (Tf) - Theoretical Plates (N) - %RSD of Peak Area - %RSD of Retention Time Start->Calc Check Compare to Acceptance Criteria Calc->Check Pass System is Suitable Proceed with Analysis Check->Pass Pass Fail System is NOT Suitable Troubleshoot & Re-equilibrate Check->Fail Fail

Caption: Decision workflow for system suitability testing.

ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD for Peak Area (n=5) ≤ 2.0%
%RSD for Retention Time (n=5) ≤ 1.0%

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of Acid Brown 282. The comprehensive validation demonstrates that the method is fit for its intended purpose in quality control and research environments. Adherence to the outlined protocols and system suitability criteria will ensure the generation of reliable and consistent analytical data.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Acid Brown 282 Source: World Dye Variety URL: [Link]

  • Title: Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Prolytic URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Technical Data Sheet - Acid Brown 282 Source: S D International URL: [Link]

  • Title: MSDS ACID BROWN 282 Source: Qingdao Sanhuan Colorchem CO.,LTD URL: [Link]

  • Title: China Acid Brown 282 Manufacturers, Suppliers, Factory Source: COLOR BLOOM URL: [Link]

  • Title: Acid Brown 282 Dyes | CAS no 12219-65-7 Source: S D International URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Acid Brown 282 Manufacturers Suppliers in Mumbai Gujarat India Source: S D International URL: [Link]

  • Title: C.I. Acid Brown 282 | C36H21CrN8Na2O11S Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Voltammetric and HPLC Determination of Some Textile Dyes Source: An-Najah National University Staff URL: [Link]

  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]

  • Title: Determination of Acidic Dyes in Pharmaceutical Capsules by Solid-Phase Extraction and High-Performance Liquid Chromatography Source: Taylor & Francis Online URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Exploring the optimal HPLC-DAD-HRMS parameters for acid dye-based artistic materials: An analytical challenge Source: Iris-ARPI URL: [Link]

  • Title: HPLC Separation of Aromatic Sulfonamides and Hydrozine Source: SIELC Technologies URL: [Link]

  • Title: Development of a method by HPLC to determine LAS and its application in anaerobic reactors Source: SciSpace URL: [Link]

  • Title: Acid Brown 282 at ₹ 420/kg Source: IndiaMART URL: [Link]

  • Title: Development of a method by HPLC to determine LAS and its application in anaerobic reactors Source: SciELO URL: [Link]

  • Title: Developments in Methods of Analysis for Naphthalene Sulfonates Source: Academia.edu URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Application

Application Notes: Advanced Deployment of Acid Brown 282 in Leather and Textile Matrices

Target Audience: Material Scientists, Chemical Researchers, and Formulation Engineers. Introduction & Chemical IdentityAcid Brown 282 (CAS: 12219-65-7) is a high-performance, pre-metallized 1:2 chromium complex monoazo d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Material Scientists, Chemical Researchers, and Formulation Engineers.

Introduction & Chemical IdentityAcid Brown 282 (CAS: 12219-65-7) is a high-performance, pre-metallized 1:2 chromium complex monoazo dye[1]. It is extensively utilized in the structural coloration of proteinaceous substrates (such as leather, wool, and silk) and synthetic polyamides like nylon[2]. For researchers and formulation scientists, understanding the thermodynamic and kinetic behavior of this dye is crucial for optimizing dye exhaustion, color yield, and structural integrity. The presence of the Cr(III) central ion, complexed with two azo dye ligands, imparts exceptional photostability and chemical resistance by quenching excited states induced by UV/visible light[3].

Physicochemical Profiling

Quantitative data regarding the physicochemical properties and fastness ratings of Acid Brown 282 are summarized below to aid in formulation calculations[1][2][3].

PropertyValue
Chemical Name / C.I. Name C.I. Acid Brown 282
CAS Registry Number 12219-65-7
Molecular Formula C36H21CrN8Na2O11S (Sodium Salt)
Chemical Class Monoazo 1:2 Metal Complex
Appearance Fine Brown Powder
Solubility in Water ~35 g/L (at 25°C)
pH of 1% Solution 6.0 - 7.0
Light Fastness (ISO) 6 - 7 (Excellent)
Washing Fastness 4 - 5
Perspiration Fastness 4 - 5

Mechanistic Principles of Dye-Substrate Fixation

The application of Acid Brown 282 relies on a dual-action binding mechanism. Initially, the anionic sulfonate groups (-SO3⁻) of the dye molecule undergo electrostatic attraction with the protonated amine groups (-NH3⁺) of the substrate (e.g., collagen in leather or keratin in wool) under acidic conditions (pH 4.0–6.0)[2]. Following this initial ionic anchoring, the bulky 1:2 chromium complex engages in van der Waals interactions and coordinate covalent bonding with electron-donating ligands (such as hydroxyl or unprotonated amino groups) within the fiber matrix. This dual-affinity mechanism is the primary causality behind the dye's superior wash and light fastness[4].

Mechanism A Acid Brown 282 (Anionic Sulfonate & Cr3+) C Electrostatic Attraction & Ionic Bonding A->C B Protein/Polyamide Substrate (Protonated -NH3+ at pH 4-6) B->C D Coordinate Covalent Bonding (Cr3+ with Substrate Ligands) C->D E Stable Dye-Substrate Complex (High Wash & Light Fastness) D->E

Caption: Mechanism of Acid Brown 282 binding to proteinaceous/polyamide substrates via ionic and coordinate bonds.

Validated Experimental Protocols

As a self-validating system, the following protocols incorporate in-process quality control steps to ensure the thermodynamic equilibrium of the dye bath is achieved, preventing material waste and ensuring reproducibility.

Exhaust Dyeing Protocol for Leather (Collagen Matrix)

Causality Insight: Leather dyeing requires deep cross-sectional penetration before surface fixation occurs. A gradual lowering of the pH ensures the dye migrates uniformly into the core of the hide before the cationic sites are fully protonated, preventing the "blocking effect" (premature surface precipitation)[5].

Step-by-Step Methodology:

  • Substrate Wetting: Load the leather substrate into the dyeing drum. Add 200% water (based on the shaved weight of the leather) at 40°C. Add 0.5% non-ionic wetting agent. Run for 20 minutes to ensure uniform hydration.

  • Dyebath Preparation: Dissolve 1.0–3.0% (w/w) Acid Brown 282 powder in water at 60°C[2]. Add the solution to the drum along with a levelling agent (e.g., HS-8602) to promote uniform distribution[5]. Run the drum for 30 minutes.

  • Penetration Phase (Self-Validation Step): Pause the drum and extract a small cross-section of the leather. Visually inspect the cut edge for dye penetration. The core should exhibit a light brown tint. If the core remains uncolored, the kinetic diffusion is incomplete; extend the run time by 15 minutes before proceeding.

  • Fixation Phase (pH Adjustment): Dilute formic acid (1:10 ratio in water) and add it to the drum in three equal aliquots over 30 minutes to gradually lower the pH to 3.5–4.0. Causality: This drives the complete protonation of collagen's amino groups, maximizing electrostatic attraction and fully exhausting the dye bath.

  • Final Wash: Drain the bath. Wash the leather with 200% water at 30°C for 10 minutes to remove any unfixed dye molecules.

Pad-Steam Dyeing Protocol for Cationic-Dyeable Nylon

Causality Insight: Continuous pad-steam dyeing is highly efficient for synthetic textiles. Premetallized dyes like Acid Brown 282 exhibit high exhaustion on cationic-dyeable nylon when steamed, as the thermal energy exceeds the glass transition temperature (Tg) of the nylon. This opens the polymer matrix, allowing the bulky 1:2 metal complex to diffuse deeply and lock in place upon cooling[6].

Step-by-Step Methodology:

  • Liquor Preparation: Prepare a pad liquor containing 5 g/L Acid Brown 282, 0.3 g/L guar gum (acting as an anti-migrant), and monosodium phosphate to buffer the pH to exactly 6.0[6].

  • Padding: Feed the nylon fabric through the padder at a wet pick-up rate of 90% to 140% based on the weight of the yarn[6].

  • Steaming (Fixation Phase): Expose the padded fabric to saturated steam at 100°C–102°C for 6 to 12 minutes[6]. Causality: Steam provides the kinetic energy required for the dye to diffuse into the fiber core without evaporating the transport medium (water).

  • Validation (Exhaustion Check): Squeeze a sample of the steamed fabric into a clear beaker. The residual liquor should be nearly colorless, indicating >95% dye exhaustion. If heavily tinted, increase steam dwell time.

  • Washing: Wash the fabric thoroughly with cold water, extract excess moisture, and dry.

Workflow Step1 1. Substrate Preparation (Wetting & Scouring) Step2 2. Dyebath/Liquor Preparation (Add Dye, Adjust pH to 4.0-6.0) Step1->Step2 Step3 3. Application Phase (Exhaustion or Padding) Step2->Step3 Step4 4. Fixation Phase (Thermal Steaming or Acid Dosing) Step3->Step4 Step5 5. Self-Validation & Washing (Exhaustion Check & Unfixed Dye Removal) Step4->Step5

Caption: Standardized application workflow for Acid Brown 282 in textile and leather matrices.

References

  • Title: Acid Brown 282 Dyes | CAS no 12219-65-7 manufacturer, exporter, supplier in Mumbai Source: sdinternational.com URL: 7

  • Title: Acid Brown 282 - World dye variety Source: worlddyevariety.com URL: 1

  • Title: C.I. Acid Brown 282 | C36H21CrN8Na2O11S | CID 171039565 - PubChem Source: nih.gov URL: 8

  • Title: Skyacido® Acid Brown 282 Rit Brown Dye - Tiankun Chemical Source: tiankunchemical.com URL: 2

  • Title: Skyacido® Acid Brown 282 Leather Dye Source: 18967183120.com URL: 5

  • Title: Acid Brown 282 Technical Data Sheet Source: colorantsgroup.com URL: 3

  • Title: US5912409A - Stain resistance of nylon carpet - Google Patents Source: google.com URL: 6

  • Title: US5085667A - Stain resistance of nylon carpet: cationic-dyeable nylon fibers dyed with acid dye - Google Patents Source: google.com URL: 4

Sources

Method

Application Note: Advanced Extraction and Remediation Protocols for Acid Brown 282 in Complex Wastewater Matrices

Abstract & Mechanistic Insights C.I. Acid Brown 282 (CAS: 12219-65-7) is a single azo, 1:2 metal complex dye containing coordinated chromium(III), extensively utilized in the leather, wool, and polyamide textile industri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Mechanistic Insights

C.I. Acid Brown 282 (CAS: 12219-65-7) is a single azo, 1:2 metal complex dye containing coordinated chromium(III), extensively utilized in the leather, wool, and polyamide textile industries . Due to its bulky aromatic architecture, heavy metal core, and high aqueous solubility imparted by anionic sulfonate groups, it is highly recalcitrant to conventional biological wastewater treatment. Standard flocculation often fails to achieve quantitative removal, leaving toxic, highly colored effluents.

This application note details two validated, high-efficiency methodologies for the extraction and remediation of Acid Brown 282 from complex industrial matrices:

  • Mechanism 1: Reactive Liquid-Liquid Extraction (LLE) via Ion-Pairing The selection of long-chain alkylamines (e.g., diisotridecylamine) as extractants is driven by causality: their branched, bulky aliphatic chains prevent the formation of stable emulsions in complex matrices. When the wastewater is acidified (pH 1.5–4.0), the amine protonates. This creates a localized positive charge that electrostatically binds the anionic sulfonate groups of Acid Brown 282. The resulting ion-pair is electrically neutral and highly lipophilic, thermodynamically driving its partition into an aliphatic hydrocarbon solvent .

  • Mechanism 2: Solid-Phase Biosorption Lignocellulosic agricultural wastes, such as Turkish red pine sawdust, present a dense array of surface hydroxyl and carboxylate groups. By lowering the matrix pH, these surface groups become protonated, shifting the net surface charge to positive. This establishes a strong electrostatic gradient that attracts and traps the bulky anionic dye complex within the porous biomass architecture, following a predictable Langmuir isotherm model .

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, both protocols are designed as self-validating systems incorporating internal mass-balance and matrix-control checks.

Protocol A: Reactive LLE and Amine Regeneration

This protocol achieves >99% dye removal and allows for the recycling of the organic extractant .

Reagents: Diisotridecylamine (Extractant), Shellsol D70 or equivalent aliphatic hydrocarbon (Solvent), 1M HCl, 1M NaOH.

Step-by-Step Methodology:

  • Matrix Acidification: Measure 1.0 L of the industrial effluent. Gradually add 1M HCl under continuous stirring until the pH stabilizes between 1.5 and 2.5.

  • Organic Phase Preparation: Prepare the extraction solvent by dissolving 5% (v/v) diisotridecylamine in Shellsol D70.

  • Ion-Pair Extraction: Combine the 1.0 L of acidified effluent with 100 mL of the organic phase in a sealed vessel. Agitate mechanically at 300 rpm for exactly 5 minutes to ensure maximum interfacial contact without inducing micro-emulsions.

  • Phase Separation: Transfer the emulsion to a separatory funnel. Allow 15 minutes for complete phase resolution. Draw off the lower, decolorized aqueous phase.

  • Alkaline Stripping (Regeneration): To recover the dye and regenerate the amine, add 50 mL of 1M NaOH to the dye-loaded organic phase. Agitate for 5 minutes. The high pH deprotonates the amine, breaking the ion-pair and forcing the dye into the concentrated alkaline aqueous phase.

  • Self-Validation Checkpoint (Mass Balance): Quantify the dye concentration in the initial wastewater and the final alkaline stripping phase via UV-Vis spectrophotometry (λmax ~420-480 nm, specific to the matrix shade). The mass of dye depleted from the wastewater must equal the mass recovered in the alkaline phase (±2% margin for interfacial losses). A discrepancy >2% indicates irreversible amine-dye binding or incomplete phase separation.

Protocol B: Batch Biosorption using Lignocellulosic Biomass

This protocol offers a low-cost, sustainable alternative for matrices where solvent use is restricted .

Reagents: Milled Turkish red pine sawdust (sieved to <250 µm), 0.1M HCl, 0.1M NaOH.

Step-by-Step Methodology:

  • Sorbent Preparation: Wash the raw sawdust extensively with distilled water until the wash water is completely colorless (removing natural tannins). Dry the biomass at 80°C for 24 hours.

  • Matrix Equilibration: Adjust 500 mL of the Acid Brown 282 wastewater to an optimal pH of 2.5 using 0.1M HCl.

  • Batch Adsorption: Add 2.0 g of the prepared pine sawdust to the effluent. Agitate the suspension on an orbital shaker at 150 rpm for 90 minutes at 25°C to reach thermodynamic equilibrium.

  • Solid/Liquid Separation: Centrifuge the slurry at 4000 rpm for 10 minutes to pellet the dye-loaded biosorbent. Collect the supernatant.

  • Self-Validation Checkpoint (Matrix Control): Run two parallel blanks. Blank 1: Wastewater matrix with no sorbent (controls for auto-precipitation). Blank 2: Sorbent in pure distilled water (controls for baseline UV-Vis interference from the wood). Subtract Blank 2 absorbance from your final sample readings to ensure accurate quantification.

Quantitative Data Summaries

Table 1: Comparative Performance Metrics of Extraction Modalities

ParameterReactive LLE (Amine-based)Solid-Phase Biosorption (Pine Sawdust)
Optimal pH Range 1.5 – 4.02.0 – 3.0
Equilibrium Time < 10 minutes60 – 120 minutes
Max Extraction Efficiency > 99%~ 85 - 90%
Dye Recovery Yes (via alkaline stripping)No (destructive disposal required)
Matrix Tolerance High (resists high salinity)Moderate (competing anions reduce capacity)

Table 2: Langmuir Isotherm & Kinetic Parameters for Acid Brown 282 Biosorption

ParameterValue / CharacteristicCausality / Scientific Implication
Maximum Capacity ( qmax​ ) 26.67 mg/gIndicates a highly porous architecture with a dense array of active protonated sites .
Kinetic Model Pseudo-second-orderAdsorption rate is strictly dependent on both dye concentration and available active surface sites.
Thermodynamics Exothermic ( ΔH<0 )Lower ambient temperatures marginally favor the electrostatic adsorption process.

Process Visualization

G cluster_LLE Reactive LLE Pathway cluster_Bio Biosorption Pathway WW Complex Industrial Effluent [Acid Brown 282 Matrix] pH_LLE 1. Acidification (pH 1.5 - 2.5) WW->pH_LLE pH_Bio 1. pH Equilibration (Acidic Conditions) WW->pH_Bio Org_Phase 2. Organic Phase Addition (Diisotridecylamine / Solvent) pH_LLE->Org_Phase Mix_LLE 3. Ion-Pair Formation [Amine-H]+ [Dye-SO3]- Org_Phase->Mix_LLE Sep_LLE 4. Phase Separation (Aqueous vs. Organic) Mix_LLE->Sep_LLE Regen 5. Alkaline Stripping (NaOH Back-Extraction) Sep_LLE->Regen Dye-Loaded Organic Phase Clean_Water Treated Aqueous Effluent (Dye Concentration < LOD) Sep_LLE->Clean_Water Depleted Aqueous Phase Regen->Org_Phase Regenerated Amine Add_Bio 2. Biosorbent Addition (Lignocellulosic Biomass) pH_Bio->Add_Bio Mix_Bio 3. Batch Adsorption (Electrostatic & H-Bonding) Add_Bio->Mix_Bio Sep_Bio 4. Solid/Liquid Separation (Centrifugation) Mix_Bio->Sep_Bio Disposal 5. Sorbent Disposal Sep_Bio->Disposal Dye-Loaded Sorbent Sep_Bio->Clean_Water Depleted Aqueous Phase

Fig 1. Parallel workflows for the extraction and remediation of Acid Brown 282 from wastewater.

References

  • Title: C.I. Acid Brown 282 | C36H21CrN8Na2O11S | CID 171039565 Source: PubChem (National Center for Biotechnology Information) URL: [Link][1]

  • Title: US5202028A - Removal of metal complex dyes from wastewaters Source: Google Patents / United States Patent and Trademark Office URL: [2]

  • Title: Vine stem and Turkish red pine sawdust as an alternative biosorbent for the removal of leather dyes (ICAMS 2018 Proceedings) Source: International Conference on Advanced Materials and Systems (ICAMS) URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Fungal Decolorization of Acid Brown 282

Welcome to the technical support center for researchers engaged in the mycoremediation of azo dyes, with a specific focus on Acid Brown 282. This guide is designed to provide practical, field-proven insights to help you...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers engaged in the mycoremediation of azo dyes, with a specific focus on Acid Brown 282. This guide is designed to provide practical, field-proven insights to help you troubleshoot common experimental hurdles and optimize the decolorization efficiency of your fungal strains. Our approach is grounded in established scientific principles to ensure the reliability and reproducibility of your results.

The process of breaking down complex dye molecules using fungi is a sophisticated interplay of biological and chemical factors. Success hinges on understanding not just the "how" but the "why" behind each experimental step. This guide is structured to address issues from both a problem-solving and a foundational knowledge perspective.

Section 1: Troubleshooting Guide for Common Experimental Issues

Researchers often encounter challenges that can stall progress. This section provides a systematic approach to identifying and resolving common problems in fungal decolorization experiments.

Table 1: Common Problems, Potential Causes, and Recommended Solutions

Problem Observed Potential Cause(s) Recommended Solutions & Explanations
1. Low or No Decolorization A. Non-Optimal Physicochemical Conditions: Fungal enzymes are highly sensitive to their environment.[1][2] B. Inadequate Enzyme Production: The necessary lignin-modifying enzymes (LMEs) like laccase, manganese peroxidase (MnP), or lignin peroxidase (LiP) may not be expressed or secreted in sufficient quantities.[3][4][5] C. Insufficient Co-substrates/Nutrients: Fungal degradation of complex pollutants is often a co-metabolic process requiring an easily accessible carbon source.[1][6]A. Optimize pH and Temperature:     i. pH: Most fungal strains show optimal decolorization in a slightly acidic to neutral pH range (typically 4.5-7.0).[1][7] Extreme pH can denature enzymes and alter the surface charge of both the fungal mycelia and the dye molecule, hindering interaction.[1][7] Test a range of pH values to find the optimum for your specific strain.     ii. Temperature: The optimal temperature for most relevant fungal species (e.g., Aspergillus, Phanerochaete) is between 25-37°C.[8][9][10] Higher temperatures can lead to enzyme denaturation, while lower temperatures slow down metabolic activity.[11] B. Induce Enzyme Production:     i. Lignocellulosic Substrates: Incorporate small amounts of lignocellulosic materials (e.g., rice bran, sawdust) or lignin itself into the media. These compounds are natural inducers of LMEs.[12]     ii. Aromatic Compounds: Low concentrations of certain aromatic compounds can also stimulate the production of these key enzymes.[12] C. Adjust Nutrient Media:     i. Carbon Source: Ensure an adequate primary carbon source like glucose, fructose, or maltose is present.[1][8] This provides the energy for fungal growth and the production of reducing equivalents needed for dye degradation.     ii. Nitrogen Source: The type and concentration of the nitrogen source (e.g., yeast extract, peptone, ammonium salts) are critical.[1][8] Some nitrogen sources can be inhibitory, while others, like yeast extract, can stimulate both growth and enzyme activity.[13]
2. Fungal Growth is Inhibited A. High Dye Concentration: Azo dyes, including Acid Brown 282, can be toxic to microorganisms at high concentrations, inhibiting growth and metabolic activity.[14][15] B. Accumulation of Toxic Metabolites: The initial breakdown of the azo dye can produce aromatic amines, which may be more toxic than the parent dye, leading to secondary inhibition.[2]A. Optimize Initial Dye Concentration:     i. Start with a lower dye concentration (e.g., 20-50 mg/L) and gradually increase it in subsequent experiments to determine the tolerance limit of your fungal strain.[3][16]     ii. Consider a fed-batch approach where small amounts of the dye are added periodically, preventing the initial concentration from becoming inhibitory. B. Ensure Complete Degradation:     i. Prolong the incubation period to allow the fungus to degrade the intermediate aromatic amines.     ii. Ensure the culture conditions (e.g., aeration) are suitable for the complete mineralization of these intermediates.
3. Results are Not Reproducible A. Inconsistent Inoculum Size: Variation in the amount of fungal biomass (mycelia or spores) at the start of the experiment will lead to significant differences in decolorization rates.[17] B. Static vs. Agitated Conditions: Agitation can significantly impact oxygen transfer, nutrient distribution, and the physical interaction between the mycelia and the dye.[1] For some fungi, agitation can induce shear stress and negatively affect decolorization, while for others it is beneficial.[1] C. Media Composition Variability: Minor differences in media preparation can affect fungal performance.A. Standardize Inoculum:     i. Use a standardized number of mycelial plugs of the same diameter from the edge of an actively growing culture.[18]     ii. Alternatively, prepare a spore suspension and quantify the spore concentration using a hemocytometer to ensure a consistent starting inoculum.[8] B. Maintain Consistent Culture Conditions:     i. Decide on either static or agitated conditions and maintain them for all related experiments. If using agitation, ensure the RPM is consistent.[14]     ii. Record and control all parameters (temperature, pH, incubation time, flask size, and media volume) meticulously. C. Ensure Media Consistency:     i. Prepare a large batch of media for a set of experiments to minimize variability.     ii. Calibrate pH meters and balances regularly.
4. Color Reappears After Initial Decolorization A. Biosorption, Not Biodegradation: The dye may have been adsorbed onto the surface of the fungal mycelia rather than being enzymatically broken down.[1][19] Changes in pH or cell lysis upon culture death can cause the dye to be released back into the medium. B. Incomplete Enzymatic Reaction: The initial cleavage of the azo bond may have occurred, but the resulting intermediates are unstable and can re-polymerize or auto-oxidize to form colored compounds.A. Differentiate Biosorption from Biodegradation:     i. Use heat-killed or autoclaved fungal biomass as a control. Any color removal in this control is due to biosorption.[1]     ii. Analyze the treated samples using techniques like FTIR or HPLC to confirm changes in the chemical structure of the dye, which indicates true degradation.[20][21][22] B. Confirm Complete Degradation:     i. Monitor the UV-Vis spectrum. The disappearance of the main visible peak indicates decolorization, but the disappearance of peaks in the UV region suggests degradation of the aromatic structures.[3]     ii. Perform toxicity assays on the treated effluent to ensure the breakdown products are less toxic.[11]

Section 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions to build a deeper understanding of the mycoremediation process for Acid Brown 282.

Q1: What are the primary mechanisms by which fungi decolorize azo dyes like Acid Brown 282?

Fungi employ three main mechanisms for dye removal:

  • Biodegradation: This is the most desirable mechanism, involving the enzymatic breakdown of the complex dye molecule into simpler, less toxic compounds.[19] The process is primarily initiated by extracellular lignin-modifying enzymes (LMEs) such as laccases, lignin peroxidases (LiPs), and manganese peroxidases (MnPs).[3][23] These enzymes are non-specific and can oxidatively cleave the chromophoric azo bonds (-N=N-), leading to decolorization.[24]

  • Biosorption: This is a physical process where dye molecules bind to the surface of the fungal biomass (mycelia).[1] This can be a rapid initial step in color removal but does not break down the dye molecule. The dye can potentially be released back into the environment.

  • Bioaccumulation: This involves the uptake and concentration of the dye inside the fungal cells. This is a metabolically active process and is less common for complex xenobiotics like azo dyes.

Q2: How do I select a suitable fungal strain for decolorizing Acid Brown 282?

The most effective fungal strains are typically white-rot fungi, known for their powerful lignin-degrading enzyme systems.[4][24]

  • Promising Genera: Look for strains from genera like Phanerochaete (especially P. chrysosporium), Trametes, Pleurotus, and Aspergillus.[3][4][14][25]

  • Screening Process: The best approach is to screen several candidate strains. This can be done on solid agar plates containing Acid Brown 282. A clear zone (halo) of decolorization around a fungal colony is a strong indicator of extracellular enzyme activity and degradation potential.[16][18] Follow this with liquid culture experiments to quantify the decolorization efficiency.

Q3: Why is the choice of carbon and nitrogen sources so critical for decolorization?

The degradation of recalcitrant dyes like Acid Brown 282 is often a secondary metabolic process. The fungus does not typically use the dye as a primary food source.

  • Carbon Source: An easily metabolizable carbon source (e.g., glucose) is required to support the primary growth of the fungus.[1] This growth phase builds the necessary biomass and prepares the cell's metabolic machinery. The breakdown of the primary carbon source also provides the energy and reducing equivalents (NADH, FADH2) that can be used in the enzymatic reduction/oxidation of the dye.

  • Nitrogen Source: The nitrogen source influences both fungal growth and the production of ligninolytic enzymes.[1] Nutrient limitation, particularly nitrogen limitation, is a well-known trigger for the expression of these enzymes in fungi like Phanerochaete chrysosporium.[14] However, the optimal nitrogen source and concentration can be strain-specific, with sources like yeast extract often promoting both growth and decolorization.[8][13]

Q4: What is the role of agitation, and should I use static or shaking cultures?

The effect of agitation is complex and strain-dependent.[1]

  • Shaking (Agitated) Cultures: Agitation generally improves mass transfer, ensuring better distribution of oxygen, nutrients, and the dye throughout the medium. This can lead to faster growth and, in many cases, faster decolorization. However, high shear forces in shaking flasks can damage fungal mycelia or lead to the formation of dense pellets with reduced surface area, which can hinder decolorization.[1]

  • Static Cultures: Static cultures avoid shear stress and allow for the formation of a mycelial mat on the surface. For some fungi, particularly white-rot fungi, the production of key degradative enzymes is higher under static conditions.[1]

Recommendation: It is best to test both conditions for your specific fungal strain. Often, an initial static growth phase followed by gentle agitation can be an effective strategy.

Q5: How can I definitively confirm that the dye is being degraded and not just adsorbed to the fungal biomass?

This is a critical validation step. Relying solely on visual disappearance or a single UV-Vis spectrophotometer reading is insufficient.

  • Use a Control: As mentioned in the troubleshooting guide, always include a control with non-living (autoclaved) fungal biomass. The color removal in this flask represents the contribution of biosorption.

  • UV-Vis Spectral Scan: Instead of just reading the absorbance at the dye's λmax, perform a full spectral scan (e.g., 200-800 nm). Biodegradation will not only decrease the peak in the visible region (responsible for color) but also lead to changes and decreases in the peaks in the UV region, which correspond to the aromatic rings of the dye molecule.[3]

  • Analytical Chemistry Techniques: For definitive proof, analyze the supernatant of your culture before and after treatment with more advanced methods:

    • Fourier-Transform Infrared Spectroscopy (FTIR): This technique identifies functional groups. The disappearance of the characteristic azo bond peak (-N=N-) and the appearance of new peaks (e.g., -NH2 from amine groups) provides strong evidence of degradation.[20][21]

    • High-Performance Liquid Chromatography (HPLC): HPLC separates the components of a mixture. The disappearance of the parent dye peak and the appearance of new peaks corresponding to breakdown products confirms degradation.[26]

Section 3: Experimental Protocols & Visualizations

Standardized Protocol for Batch Decolorization Assay

This protocol provides a reliable starting point for your experiments.

Step 1: Media Preparation

  • Prepare a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a minimal salt medium supplemented with a carbon source (e.g., 10 g/L glucose) and a nitrogen source (e.g., 5 g/L yeast extract).

  • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.

  • Autoclave at 121°C for 15-20 minutes and allow to cool.

Step 2: Dye Preparation and Addition

  • Prepare a stock solution of Acid Brown 282 (e.g., 1 g/L) in deionized water and filter-sterilize it using a 0.22 µm filter.

  • Aseptically add the required volume of the dye stock solution to the cooled media flasks to achieve the desired final concentration (e.g., 50 mg/L).

Step 3: Inoculation

  • From a 5-7 day old actively growing culture of your fungal strain on an agar plate (e.g., PDA), cut 5 mycelial plugs (e.g., 5 mm diameter) using a sterile cork borer.

  • Aseptically transfer the 5 plugs to each experimental flask.

  • Prepare a control flask with media and dye but no fungal inoculum.

Step 4: Incubation

  • Incubate the flasks at the desired temperature (e.g., 30°C) under your chosen condition (static or shaking at 120 rpm) for a set period (e.g., 10 days).

Step 5: Sampling and Analysis

  • At regular intervals (e.g., every 24 hours), aseptically withdraw a small aliquot (e.g., 3-5 mL) from each flask.

  • Separate the fungal biomass from the supernatant by centrifugation (e.g., 10,000 rpm for 10 min) or by filtering through a 0.45 µm syringe filter.

  • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Acid Brown 282 using a UV-Vis spectrophotometer. Use the uninoculated control media as the blank.

  • Calculate the decolorization percentage using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Visual Workflow and Mechanisms

Fungal_Decolorization_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Strain Fungal Strain Selection (e.g., Aspergillus sp.) Media Media Preparation (Carbon/Nitrogen Sources) Strain->Media Dye Dye Sterilization & Addition to Media Media->Dye Inoculation Inoculation (Standardized Plugs/Spores) Dye->Inoculation Incubation Incubation (Control pH, Temp, Agitation) Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Centrifuge Separate Biomass & Supernatant Sampling->Centrifuge UVVis UV-Vis Spectrophotometry (% Decolorization) Centrifuge->UVVis Confirmation Confirmation of Biodegradation (FTIR / HPLC) UVVis->Confirmation

Caption: Experimental workflow for fungal decolorization of Acid Brown 282.

Azo_Dye_Degradation AzoDye Acid Brown 282 (Azo Dye) -N=N- Chromophore Intermediates Colorless Aromatic Amines (Potentially Toxic) AzoDye->Intermediates Oxidative or Reductive Cleavage Enzymes {Lignin-Modifying Enzymes (Laccase, MnP, LiP)} Enzymes->AzoDye Fungus Fungal Mycelium Fungus->Enzymes secretes Mineralization Further Degradation (Ring Cleavage) Intermediates->Mineralization Aerobic Metabolism EndProducts CO2 + H2O + Biomass (Mineralization) Mineralization->EndProducts

Caption: Simplified pathway of azo dye biodegradation by fungal enzymes.

References

  • Mechanistic insights into fungal decolourization of synthetic dye pollutants: Recent trends and advances on mycoremediation strategies - FAO AGRIS.
  • Degradation of dyes by fungi: an insight into mycoremediation - PMC. Available at: [Link]

  • Biodegradation mechanisms in fungal decolorization of dyes - ResearchGate. Available at: [Link]

  • Biodecolourization of azo dyes using Phanerochaete chrysosporium: Effect of culture conditions and enzyme activities - SciSpace. Available at: [Link]

  • Decolorization and detoxification of different azo dyes by Phanerochaete chrysosporium ME-446 under submerged fermentation - PMC. Available at: [Link]

  • Fungal Degradation of Azo dye- Red 3BN and Optimization of Physico-Chemical Parameters - International Science Community Association. Available at: [Link]

  • Biodegradation of azo and heterocyclic dyes by Phanerochaete chrysosporium - PMC. Available at: [Link]

  • In-vitro evaluation of synthetic dye decolourisation by filamentous ascomycetous fungi isolated from freshwater environments in Sri Lanka and development of a prototype for addressing environmental pollution from synthetic dye contamination - Frontiers. Available at: [Link]

  • Decolorisation and Detoxification of Widely Used Azo Dyes by Fungal Species Isolated from Textile Dye Contaminated Site. Available at: [Link]

  • Mycoremediation of Synthetic Azo Dyes by White-Rot Fungi Grown on Diary Waste: A Step toward Sustainable and Circular Bioeconomy - MDPI. Available at: [Link]

  • Degradation of azo dyes by the lignin-degrading fungus Phanerochaete chrysosporium - ASM Journals. Available at: [Link]

  • Optimization Of Process Conditions For Effective Degradation Of Azo Blue Dye By Streptomyces Djp15 - Journal of Pure and Applied Microbiology. Available at: [Link]

  • Optimization of culture condition for enhanced decolorization and degradation of azo dye reactive violet 1 with concomitant production of ligninolytic enzymes by Ganoderma cupreum AG-1 - PMC. Available at: [Link]

  • Decolorization of Methylene Blue Dye by Thermophilic Aspergillus sp.. Available at: [Link]

  • Profiling the Effects of pH and Temperature on Azo Dye-Decolourisation by Aspergillus quadrilineatus Strain BUK_BCH_BTE1 Isolate - AJOL. Available at: [Link]

  • Lignin-modifying enzyme - Wikipedia. Available at: [Link]

  • Investigating the optimum conditions for azo dye (methyl orange and methyl red) decolorization from aqueous solution using oyster mushroom (Pleurotus ostreatus): a mycoremediation approach - Taylor & Francis. Available at: [Link]

  • Lignin-modifying enzymes: Solid-state production and application in dye decolorization and enzymatic lignocellulose hydrolysis - Aaltodoc. Available at: [Link]

  • Optimization of Culture Condition for Enhanced Decolorization of Direct blue Dye by Aspergillus flavus and Penicillium canescens - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Efficient Azo Dye Biodecolorization System Using Lignin-Co-Cultured White-Rot Fungus. Available at: [Link]

  • Ligninolytic Enzyme Production and Decolorization Capacity of Synthetic Dyes by Saprotrophic White Rot, Brown Rot, and Litter Decomposing Basidiomycetes - PMC. Available at: [Link]

  • Effect of various (a) pH, and (b) temperatures on decolorization of azo... - ResearchGate. Available at: [Link]

  • Oxidative ligninolytic enzymes and their role in textile dye biodegradation: a comprehensive review | Water Practice & Technology | IWA Publishing. Available at: [Link]

  • Degradation of Azo Dyes: Bacterial Potential for Bioremediation - MDPI. Available at: [Link]

  • Analytical biodegradation of Azo dye (Remazol red RB) by Bacillus cereus - JOCPR. Available at: [Link]

  • Regulation of dye-decolorizing peroxidase gene expression in Pleurotus ostreatus grown on glycerol as the carbon source - PMC. Available at: [Link]

  • Effect of different co-substrates on decolorization of azo dyes by... - ResearchGate. Available at: [Link]

  • Bio-Decolorization of Synthetic Dyes by a Halophilic Bacterium Salinivibrio sp. - Frontiers. Available at: [Link]

  • Decolorization of Different Textile Dyes by Isolated Aspergillus niger - Science Alert. Available at: [Link]

  • The decolorization and degradation of azo dyes by two Stenotrophomonas strains isolated from textile effluent (Tepetitla, Mexico) - PMC. Available at: [Link]

  • Evaluation of Key Intermediates in Azo Dye Degradation by Advanced Oxidation Processes: Comparing Anilines and Phenols | ACS ES&T Water. Available at: [Link]

  • Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review - Frontiers. Available at: [Link]

  • Degradation of Azo Dyes by Laccase and Ultrasound Treatment - PMC - NIH. Available at: [Link]

  • Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH - PMC. Available at: [Link]

  • Biodecolorization and Biodegradation of Dyes: A Review - The Open Biotechnology Journal. Available at: [Link]

  • Comparison of dye decolorization efficiencies of indigenous fungal isolates - Academic Journals. Available at: [Link]

  • Decolorization of Different Textile Dyes by Isolated Aspergillus niger - ResearchGate. Available at: [Link]

  • Alkaline Mycoremediation: Penicillium rubens and Aspergillus fumigatus Efficiently Decolorize and Detoxify Key Textile Dye Classes - MDPI. Available at: [Link]

  • Decolorization of azo dyes by a novel aerobic bacterial strain Bacillus cereus strain ROC - PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Mitigating Intermediate Toxicity During Acid Brown 282 Degradation

Welcome to the Technical Support Center for environmental researchers, scientists, and drug development professionals handling azo dye remediation. This portal provides authoritative troubleshooting guides, mechanistic F...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for environmental researchers, scientists, and drug development professionals handling azo dye remediation. This portal provides authoritative troubleshooting guides, mechanistic FAQs, and self-validating experimental protocols to address the critical challenge of intermediate toxicity during the degradation of Acid Brown 282.

Core Mechanistic FAQs

Q: Why does the toxicity of Acid Brown 282 effluent often increase during the initial stages of biological treatment? A: The primary structural feature of Acid Brown 282 is its azo bond (-N=N-). During standard anaerobic biological treatment, bacterial azoreductases catalyze the reductive cleavage of this bond to decolorize the effluent. However, this cleavage generates aromatic amines (anilines and phenols) as key intermediates[1]. These aromatic amines are highly resistant to further anaerobic degradation and are significantly more toxic, mutagenic, and carcinogenic than the parent dye[2].

Q: If anaerobic treatment generates toxic intermediates, why not use an exclusively aerobic process? A: Azo dyes are generally highly resistant to degradation under strictly aerobic conditions due to the electron-withdrawing nature of the azo groups, which impedes bacterial oxidative enzymes[2]. Therefore, a sequential approach is required: anaerobic conditions to break the azo bond (decolorization), followed by aerobic conditions where oxygen serves as the terminal electron acceptor to facilitate the oxidative ring cleavage of the resulting aromatic amines[3].

Q: Are there enzymatic alternatives that bypass the formation of toxic aromatic amines altogether? A: Yes. Laccases (EC 1.10.3.2) are multi-copper oxidases that degrade azo dyes via a highly non-specific free radical mechanism targeting the phenolic groups of the dye. This oxidative pathway can successfully decolorize azo dyes while generating less toxic phenolic compounds, effectively bypassing the reductive formation of highly toxic aromatic amines[3].

Pathway & Logic Visualization

G A Acid Brown 282 (Parent Azo Dye) B Anaerobic Reductive Cleavage (Azoreductase Activity) A->B -N=N- Bond Cleavage C Aromatic Amines (High Toxicity Intermediates) B->C Intermediate Accumulation D Aerobic Polishing (Bacterial Ring Cleavage) C->D Biological Mitigation E Advanced Oxidation (Fenton / Ozonation) C->E Chemical Mitigation F Complete Mineralization (Non-Toxic Effluent) D->F CO2 + H2O E->F Radical Attack

Figure 1: Mechanistic pathways for Acid Brown 282 degradation and intermediate toxicity mitigation.

Troubleshooting Guide: Biological Mitigation Workflows

Issue: High residual toxicity detected (via Microtox/phytotoxicity assays) post-anaerobic bioreactor treatment. Root Cause: Accumulation of recalcitrant aromatic amines due to the absence of an oxidative environment required for ring cleavage. Solution: Implement a self-validating Sequential Anaerobic-Aerobic Bioreactor system.

Experimental Protocol: Sequential Anaerobic-Aerobic Bioremediation

Causality Note: This protocol separates the thermodynamic requirements of the degradation pathway. Anaerobic conditions provide the reducing equivalents needed for azo bond cleavage, while the subsequent aerobic phase provides the oxygen necessary for monooxygenases and dioxygenases to break open the aromatic rings.

Step 1: Dye Effluent Preparation

  • Prepare a 50 mg/L solution of Acid Brown 282 in a basal salt medium.

  • Adjust pH to 7.0 ± 0.2 to optimize bacterial enzymatic activity.

Step 2: Anaerobic Phase (Decolorization)

  • Inoculate the bioreactor with an adapted anaerobic consortium (e.g., Aeromonas sp. or mixed sludge) at 10% (v/v)[3].

  • Incubate at 30°C under static, oxygen-deprived conditions for 48-72 hours.

  • Validation: Monitor decolorization via UV-Vis spectroscopy. A drop in absorbance at the dye's λmax​ confirms azo bond cleavage.

Step 3: Intermediate Analysis (Quality Control Gate)

  • Extract a 5 mL aliquot, centrifuge at 10,000 rpm, and filter through a 0.22 µm membrane.

  • Analyze via LC-MS to confirm the presence of aromatic amines (anilines/phenols). Do not proceed to Step 4 until the parent dye is undetectable.

Step 4: Aerobic Polishing (Amine Degradation)

  • Transfer the decolorized effluent to an aerated bioreactor.

  • Inoculate with aerobic strains capable of aromatic degradation (e.g., Pseudomonas spp.).

  • Maintain continuous aeration (Dissolved Oxygen > 2.0 mg/L) and agitation at 150 rpm for 72-96 hours.

Step 5: Toxicity Validation

  • Perform a Microtox (Vibrio fischeri) bioluminescence assay on the final effluent. A return to >90% baseline luminescence confirms the successful mitigation of intermediate toxicity.

Workflow Step1 1. Dye Effluent Preparation Step2 2. Anaerobic Phase (Decolorization) Step1->Step2 Step3 3. LC-MS Analysis (Amine Detection) Step2->Step3 Step4 4. Aerobic Phase (Ring Cleavage) Step3->Step4 Step5 5. Microtox Assay (Toxicity Validation) Step4->Step5

Figure 2: Sequential anaerobic-aerobic experimental workflow for dye detoxification.

Troubleshooting Guide: Advanced Oxidation Processes (AOPs)

Issue: Incomplete mineralization and persistent intermediate toxicity during chemical oxidation. Root Cause: Insufficient generation of hydroxyl radicals ( ∙OH ) or inappropriate pH buffering, leading to the stabilization of aniline radicals rather than their destruction. Solution: Optimize the Fenton-like AOP parameters to ensure rapid and complete radical attack on the aromatic intermediates.

Experimental Protocol: Optimized Fenton-like Degradation

Causality Note: The Fenton reaction relies on the catalytic decomposition of hydrogen peroxide by ferrous iron. Maintaining a strictly acidic pH is non-negotiable; at pH > 4.0, iron precipitates as ferric hydroxide sludge, halting the generation of the hydroxyl radicals needed to mineralize the toxic amines.

Step 1: pH Adjustment

  • Transfer 100 mL of the simulated Acid Brown 282 wastewater (50 mg/L) into a 250 mL batch reactor.

  • Adjust the initial pH strictly to 3.0 using 0.1 mol/L H2​SO4​ [1].

Step 2: Catalyst Addition

  • Add reduced iron powder to achieve a concentration of 10 mg/L Fe2+ [1]. Stir at 150 rpm for 5 minutes to ensure uniform dispersion.

Step 3: Oxidation Initiation

  • Rapidly inject 11.6 mmol/L H2​O2​ to initiate the Fenton reaction[1].

  • Maintain stirring at 150 rpm in the dark for 60 to 120 minutes.

Step 4: Reaction Quenching & Validation

  • Critical Step: Extract a 2 mL sample and immediately add 0.1 M sodium thiosulfate. Why? This quenches residual H2​O2​ , preventing further oxidation during sample transport and ensuring accurate LC-MS quantification of the intermediates.

  • Analyze via Total Organic Carbon (TOC) analyzer to confirm complete mineralization (target >95% TOC reduction).

Quantitative Data Presentation

To assist in experimental design, the following table summarizes the comparative efficacy of various mitigation strategies against Acid Brown 282 intermediate toxicity.

Mitigation StrategyPrimary MechanismIntermediate StatusToxicity Reduction EfficiencyOperational Cost
Anaerobic Bioreactor Only Reductive azo bond cleavageHigh accumulation of aromatic aminesNegative (Toxicity increases)Low
Sequential Anaerobic-Aerobic Reductive cleavage followed by aerobic ring openingAmines degraded to CO2​ and H2​O High (>85% reduction)Medium
Fenton-like AOP Hydroxyl radical ( ∙OH ) attackRapid and complete mineralizationVery High (>95% reduction)High
Enzymatic (Laccase) Phenolic oxidation via free radicalsBypasses amine formation entirelyHigh (~90% reduction)High (Enzyme synthesis)

References

  • Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Evaluation of Key Intermediates in Azo Dye Degradation by Advanced Oxidation Processes: Comparing Anilines and Phenols Source: ACS ES&T Water URL:[Link]

  • Degradation of Azo Dyes: Bacterial Potential for Bioremediation Source: MDPI URL:[Link]

  • Effective Treatment Systems for Azo Dye Degradation: A Joint Venture between Physico-Chemical & Microbiological Process Source: Science and Education Publishing URL:[Link]

Sources

Troubleshooting

optimizing dye bath exhaustion rates for Acid Brown 282

Welcome to the Technical Support Center for Acid Brown 282. This guide is specifically engineered for researchers, materials scientists, and drug development professionals utilizing Acid Brown 282 (CAS 12219-65-7) for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Acid Brown 282. This guide is specifically engineered for researchers, materials scientists, and drug development professionals utilizing Acid Brown 282 (CAS 12219-65-7) for the staining and characterization of proteinaceous biomaterials, collagen scaffolds, and polyamide-based drug delivery matrices[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we will explore the thermodynamic and electrostatic causality behind dye exhaustion, providing you with self-validating protocols to ensure reproducible, high-yield results in your laboratory.

Part 1: Mechanistic Overview of Dye Exhaustion

To optimize the exhaustion rate—the percentage of dye molecules that successfully migrate from the aqueous bath into your substrate—you must understand the underlying electrostatic mechanisms.

Acid Brown 282 is an anionic, monoazo 1:2 metal complex dye[1][3]. Protein fibers (like collagen) and synthetic polyamides possess terminal amino groups. In an acidic medium, these amino groups become protonated, transforming into positively charged cationic sites. These sites electrostatically attract the negatively charged dye molecules, driving the exhaustion process[4][5].

G Substrate Protein/Polyamide Matrix (Collagen Scaffolds) Acid Acidic Buffer Addition (Formic/Acetic Acid) Substrate->Acid Cationic Protonated Amine Sites (-NH3+) Acid->Cationic Exhaustion Electrostatic Fixation & High Exhaustion Cationic->Exhaustion Dye Acid Brown 282 (Anionic 1:2 Metal Complex) Dye->Exhaustion

Mechanism of Acid Brown 282 exhaustion via electrostatic interaction with protonated substrates.

Part 2: Quantitative Optimization Parameters

The following table summarizes the optimal physicochemical parameters required to maximize the exhaustion rate of Acid Brown 282, synthesizing established kinetic principles[4][5][6][7].

ParameterOptimal RangeMechanistic Effect on Exhaustion
pH 4.0 - 5.5Protonates substrate amine groups; maximizes available cationic binding sites for the anionic dye.
Temperature 80°C - 100°CIncreases polymer chain mobility and free volume, exponentially increasing the dye diffusion rate.
Electrolyte 30 - 50 g/LSodium sulfate (Glauber's salt) acts as a leveling agent, shielding charges to prevent uneven initial strikes.
Time 45 - 60 minsAllows the dye-substrate system to reach thermodynamic equilibrium.

Part 3: Troubleshooting Guide & FAQs

Q: Why is the exhaustion rate of my collagen scaffold plateauing at 70% despite extending the dyeing time? A: This is a known stoichiometric limitation when dyeing collagen matrices. Dye exhaustion is often bottlenecked at 70-75% due to a finite number of active amine sites available for binding within the collagen matrix[5]. Causality & Solution: Once all cationic sites are occupied, electrostatic repulsion prevents further dye uptake. To push exhaustion higher, you must lower the pH using a strong organic acid (like formic acid) to ensure absolute maximum protonation[4][5]. If the plateau persists, consider chemically modifying your scaffold to introduce additional cationic amine groups prior to dyeing.

Q: How do I prevent uneven dye distribution (unlevelness) in dense polyamide matrices? A: Uneven staining occurs when the "strike rate" (initial dye uptake) is too rapid, trapping dye on the surface before it can diffuse into the core. Causality & Solution: Temperature dictates the diffusion coefficient[4]. Dropping a substrate into a bath already at 90°C causes instant, uneven surface striking. You must start the process at a lower temperature (e.g., 40°C) and ramp it up gradually (1-2°C/min)[4][7]. Furthermore, add 30-50 g/L of Glauber's salt (sodium sulfate)[7]. The sulfate ions compete with the dye anions for the cationic sites at lower temperatures, artificially slowing the initial strike and promoting an even, level distribution[4].

Q: Is Acid Brown 282 structurally stable at the high temperatures required for maximum exhaustion? A: Yes. Acid Brown 282 is a highly stable 1:2 metal complex[1]. Spectrophotometric studies on similar industrial acid and reactive dyes confirm that they maintain structural stability and consistent absorbance profiles across wide temperature (15-60°C+) and pH (1-13) ranges[8].

Q: My dyebath shows particulate matter and precipitation. What is happening? A: Acid Brown 282 is highly soluble in water (>98% dye content)[3]. However, if the pH drops too low (e.g., < 3.0), the extreme acidic environment can neutralize the sulfonic acid solubilizing groups on the dye molecule itself, leading to precipitation. Ensure your pH is strictly buffered between 4.0 and 5.5.

Part 4: Standard Operating Procedure (SOP)

Optimized Exhaustion Workflow for Biomaterial Scaffolds (Self-Validating) This protocol incorporates a self-validating feedback loop using UV-Vis spectroscopy to quantitatively measure exhaustion in real-time[6].

  • Stock Preparation: Dissolve Acid Brown 282 powder in hot distilled water to ensure complete molecular solvation[4]. Prepare a 1% w/v stock solution.

  • Bath Formulation: In a high-temperature dyeing beaker, combine the dye stock, 30 g/L Glauber's salt, and distilled water to achieve a liquor ratio of 1:10 to 1:20[6][7].

  • pH Calibration: Add dilute formic acid dropwise until the bath pH stabilizes at exactly 4.5[4][5].

  • Baseline Measurement ( A0​ ): Extract a 1 mL aliquot of the bath. Measure its absorbance at the dye's λmax​ using a UV-Vis spectrophotometer[6][8].

  • Kinetic Dyeing Phase: Submerge the protein/polyamide scaffold. Begin heating at 40°C, ramping up at a controlled rate of 1.5°C/min until reaching 90°C[4][7]. Hold isothermally at 90°C for 45-60 minutes.

  • Post-Dyeing Measurement ( A1​ ): Allow the bath to cool. Extract another 1 mL aliquot and measure absorbance at λmax​ [6].

  • Validation & Calculation: Calculate the exhaustion percentage ( E% ) using the Beer-Lambert derived formula:

    E%=(A0​A0​−A1​​)×100

    If E%<75% , refer to the troubleshooting decision tree below.

Part 5: Troubleshooting Decision Tree

G Start Issue: Low Exhaustion Rate CheckPH Check Dyebath pH Start->CheckPH PHHigh pH > 6.0 (Insufficient Protonation) CheckPH->PHHigh PHGood pH 4.0 - 5.5 (Optimal) CheckPH->PHGood FixPH Adjust with Formic Acid PHHigh->FixPH CheckTemp Evaluate Temperature PHGood->CheckTemp TempLow T < 80°C (Low Diffusion) CheckTemp->TempLow FixTemp Ramp to 90-100°C TempLow->FixTemp

Decision tree for troubleshooting low Acid Brown 282 dye bath exhaustion rates.

References

  • World dye variety. Acid Brown 282. worlddyevariety.com.
  • Colorants Group. Technical Data Sheet: Acid Brown 282. colorantsgroup.com.
  • Krishna Industries. Manufacturer of Acid Brown 282. krishnadyes.net.
  • BenchChem. Strategies to improve the exhaustion rate of C.I. Acid Violet 48 in dyeing. benchchem.com.
  • Gavin Publishers. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye. gavinpublishers.com.
  • Asianpubs. Study of Exhaustion of Direct Dyes under Optimized Conditions Spectrophotometrically. asianpubs.org.
  • Science Publications. Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. thescipub.com.
  • ResearchGate. Effect of temperature and pH on percentage dye exhaustion.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Adsorption Kinetics of Acid Brown 282 vs. Acid Black 210

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Acid Dyes in Wastewater Acid dyes, a class of anionic colorants, are extensively used in the textile, leather, and pape...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Acid Dyes in Wastewater

Acid dyes, a class of anionic colorants, are extensively used in the textile, leather, and paper industries. Their release into aquatic ecosystems poses significant environmental and health risks due to their complex aromatic structures, low biodegradability, and potential toxicity. Among these, Acid Brown 282 and Acid Black 210 are of particular interest due to their widespread application and persistence. Adsorption has emerged as a highly effective, low-cost, and flexible method for removing these dyes from wastewater.[1] Understanding the rate at which these dyes are adsorbed—their adsorption kinetics—is paramount for designing efficient and scalable water treatment systems.

This guide provides an in-depth, objective comparison of the adsorption kinetics of Acid Brown 282 and Acid Black 210. We will delve into their molecular differences, analyze published kinetic data, present a rigorous experimental protocol for kinetic analysis, and explore the underlying mechanisms that govern their removal from aqueous solutions.

Molecular Characteristics: A Tale of Two Dyes

The adsorption behavior of a dye is intrinsically linked to its molecular structure, size, and functional groups.

  • Acid Brown 282: This is a 1:2 metal-complex azo dye.[2][3] It contains a central chromium atom complexed with two different monoazo dye molecules.[4] Its structure includes multiple sulfonate (-SO₃⁻) groups, which impart a negative charge in solution, and hydroxyl (-OH) and nitro (-NO₂) groups. The presence of the heavy metal (chromium) in a complexed form results in high molecular stability. The molecular formula is approximately C₃₂H₂₂CrN₆O₁₀S₂ with a molecular weight around 766.68 g/mol .[5]

  • Acid Black 210: This is a large, trisazo dye, meaning it contains three azo (-N=N-) groups in its structure.[6] Like Acid Brown 282, it is an anionic dye featuring multiple sulfonate groups for water solubility.[7] Its complex structure also includes amino (-NH₂) and hydroxyl (-OH) functional groups. Its molecular formula is C₃₄H₂₅K₂N₁₁O₁₁S₃, giving it a significantly larger molecular weight of 938.02 g/mol .[6][][9]

The key differences—a metal complex structure for Acid Brown 282 versus a larger, multi-azo structure for Acid Black 210—suggest they may interact differently with adsorbent surfaces, potentially leading to distinct adsorption rates and mechanisms.

Fundamentals of Adsorption Kinetic Models

To quantify and compare the adsorption rates, experimental data are fitted to various kinetic models. The two most prominent models for dye adsorption are:

  • Pseudo-Second-Order (PSO) Model: This is one of the most frequently applied models for dye adsorption. It assumes that the rate-limiting step is chemisorption, involving valence forces or electron exchange between the adsorbent and the dye molecule.[10][11] The excellent fit of many dye adsorption systems to this model suggests that the overall process is controlled by the chemical reaction at the adsorbent's active sites.[12][13]

  • Intraparticle Diffusion (Weber-Morris) Model: This model is used to identify the diffusion mechanism and rate-controlling steps. The adsorption process is often multi-stage: (1) diffusion of the dye from the bulk solution to the adsorbent's external surface, (2) diffusion of the dye into the pores of the adsorbent (intraparticle diffusion), and (3) the final adsorption onto the active sites.[14] If the plot of the amount of dye adsorbed versus the square root of time (t⁰⁵) is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step. More commonly, multi-linear plots are observed, indicating that multiple steps influence the overall adsorption rate.[1]

Comparative Kinetic Analysis: Acid Brown 282 vs. Acid Black 210

Direct comparative studies on the adsorption kinetics of these two specific dyes are scarce. However, by synthesizing data from various studies on different adsorbents, we can draw a comparative picture. The pseudo-second-order model has been consistently shown to provide the best fit for the adsorption of Acid Black 210 on various materials, indicating a chemisorption-controlled process.[10][12]

DyeAdsorbentKinetic ModelRate Constant (k₂) (g/mg·min)Equilibrium Capacity (qₑ) (mg/g)Reference
Acid Black 210 CalcitePseudo-Second-Order0.013 (at 25 mg/L)24.33 (at 25 mg/L)>0.99[12]
Acid Black 210 Magnetite NanoparticlesPseudo-Second-OrderNot explicitly stated70.80>0.99[10]
Acid Black 210 Organo-montmorilloniteNot explicitly statedNot explicitly stated29.8Not applicable[15]
Acid Brown 282 Data not available in searched literature----

Note: Specific kinetic data for Acid Brown 282 was not available in the performed literature search. The analysis proceeds based on the well-documented kinetics of Acid Black 210 and the structural characteristics of both dyes.

Interpretation and Field Insights:

  • Adsorption Rate: For Acid Black 210, adsorption is generally rapid, with equilibrium often achieved in under an hour, as seen with calcite as an adsorbent.[12] The rate is highly dependent on factors like initial dye concentration; higher concentrations provide a greater driving force for mass transfer, though the rate constant itself may decrease as active sites become saturated.[14][16]

  • Controlling Mechanism: The consistent fit to the pseudo-second-order model for Acid Black 210 strongly suggests that the rate is limited by the chemical interaction between the dye's functional groups (sulfonate, amino, hydroxyl) and the active sites on the adsorbent surface.[10][12]

  • Hypothesized Comparison: Given its smaller molecular size and weight (766.68 g/mol vs. 938.02 g/mol for AB210), Acid Brown 282 might be expected to exhibit faster initial diffusion into the porous structure of an adsorbent.[5][6] However, its stable 1:2 chromium-complex structure could influence its orientation and binding mechanism at the active sites. The larger Acid Black 210 molecule, while potentially slower to diffuse, offers more functional groups for potential interaction with an adsorbent surface, which could lead to a higher adsorption capacity (qₑ).

Experimental Protocol: A Guide to Determining Adsorption Kinetics

This protocol outlines a robust, self-validating methodology for performing a batch adsorption kinetics experiment.

Objective: To determine the rate of adsorption of an acid dye onto a selected adsorbent and to fit the data to kinetic models.

Materials:

  • Acid Dye (e.g., Acid Black 210)

  • Adsorbent Material (e.g., activated carbon, clay)

  • Deionized Water

  • pH adjustment solutions (0.1 M HCl, 0.1 M NaOH)

  • Erlenmeyer Flasks (250 mL)

  • Orbital Shaker with temperature control

  • Syringes and Syringe Filters (0.45 µm)

  • UV-Visible Spectrophotometer

  • Analytical Balance, pH Meter

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Modeling prep_stock Prepare Dye Stock Solution prep_calib Create Calibration Curve (Absorbance vs. Concentration) prep_stock->prep_calib exp_setup Set up Batch Reactors (Dye solution + Adsorbent) exp_agitate Agitate at Constant Temp & Speed exp_setup->exp_agitate exp_sample Withdraw Samples at Timed Intervals exp_agitate->exp_sample exp_filter Filter Samples exp_sample->exp_filter an_measure Measure Absorbance (UV-Vis) exp_filter->an_measure an_calc_c Calculate Concentration (C_t) from Calibration Curve an_measure->an_calc_c an_calc_q Calculate Adsorbed Amount (q_t) an_calc_c->an_calc_q an_model Fit Data to Kinetic Models (PSO, Intraparticle Diffusion) an_calc_q->an_model an_params Determine Rate Constants & Interpret Mechanism an_model->an_params

Caption: Experimental workflow for determining adsorption kinetics.

Step-by-Step Methodology:

  • Preparation of Dye Stock Solution:

    • Accurately weigh 1.000 g of dye powder and dissolve it in deionized water in a 1 L volumetric flask. This creates a 1000 mg/L stock solution.

    • Expert's Rationale: A concentrated stock solution allows for accurate preparation of various working concentrations through serial dilution, minimizing weighing errors.

  • Calibration Curve Construction:

    • Prepare a series of standard solutions of known concentrations (e.g., 5, 10, 20, 40, 60 mg/L) from the stock solution.

    • Measure the absorbance of each standard at the dye's maximum absorbance wavelength (λ_max), determined by scanning the spectrum (e.g., ~602 nm for Acid Black 210).[15]

    • Plot absorbance versus concentration. The resulting linear graph (obeying the Beer-Lambert Law) is the calibration curve used to determine unknown concentrations.

    • Expert's Rationale: A calibration curve is essential for converting the experimental measurement (absorbance) into the required variable (concentration). A high correlation coefficient (R² > 0.99) validates the accuracy of the standards.

  • Batch Adsorption Experiment:

    • Prepare a set of Erlenmeyer flasks. To each, add a fixed volume of dye solution of a known initial concentration (C₀) (e.g., 100 mL of 50 mg/L solution).

    • Adjust the pH of the solutions to the desired value. For anionic dyes, adsorption is often favored at lower pH values where the adsorbent surface is more positively charged.[10][12]

    • Add a precise mass of the adsorbent to each flask (e.g., 0.100 g). This initiates the adsorption process (t=0).

    • Immediately place the flasks in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).

    • Expert's Rationale: Keeping volume, concentration, adsorbent mass, pH, agitation speed, and temperature constant ensures that time is the only independent variable being studied. Agitation ensures good mixing and minimizes external film diffusion resistance.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 min), withdraw a small aliquot (e.g., 3 mL) from each flask using a syringe.[1]

    • Immediately filter the sample through a 0.45 µm syringe filter to remove all adsorbent particles.

    • Measure the absorbance of the filtrate using the UV-Vis spectrophotometer at λ_max.

    • Expert's Rationale: Rapid filtration is critical to stop the adsorption process at the precise sampling time, ensuring the measured concentration accurately reflects the residual concentration at that moment.

  • Data Calculation:

    • Using the calibration curve, determine the concentration of the dye remaining in the solution at each time point (C_t).

    • Calculate the amount of dye adsorbed per unit mass of adsorbent at time t (q_t) using the mass balance equation: q_t = (C₀ - C_t) * V / m Where:

      • C₀ = Initial dye concentration (mg/L)

      • C_t = Dye concentration at time t (mg/L)

      • V = Volume of the solution (L)

      • m = Mass of the adsorbent (g)

    • Expert's Rationale: This equation directly quantifies the performance of the adsorbent over time, providing the data points (q_t vs. t) needed for kinetic modeling.

Visualizing the Adsorption Process

The overall adsorption process involves several steps, any of which could be the rate-limiting factor that the kinetic models help to identify.

G cluster_solution Bulk Liquid Phase cluster_adsorbent Porous Adsorbent Particle a1 boundary a1->boundary 1. Bulk Transport a2 a3 a4 a5 pore Pore Wall Active Site boundary->pore:f0 2. Film Diffusion pore:f0->pore:f1 3. Intraparticle    Diffusion pore:f1->adsorbed_dye

Caption: Multi-stage mechanism of dye adsorption onto a porous adsorbent.

Conclusion

While both Acid Brown 282 and Acid Black 210 are anionic azo dyes crucial in industrial applications, their adsorption kinetics are dictated by their distinct molecular structures. The available literature robustly characterizes the adsorption of Acid Black 210, a large trisazo dye, as a rapid process best described by the pseudo-second-order kinetic model, pointing to chemisorption as the rate-determining step.[10][12]

Due to a lack of specific kinetic data for Acid Brown 282, a direct quantitative comparison is challenging. However, based on its smaller size and metal-complex nature, it is reasonable to hypothesize that it may exhibit different diffusional and binding characteristics. This data gap highlights a clear opportunity for future research: a side-by-side experimental investigation using the protocol outlined herein would provide invaluable data for optimizing adsorbent materials and treatment processes for these and other similar industrial dyes.

References

  • World Dye Variety. (2012, June 26). Acid Black 210. Available at: [Link]

  • Scribd. Acid Black 210: Chemical Profile. Available at: [Link]

  • World Dye Variety. (2012, June 20). Acid Brown 282. Available at: [Link]

  • PubChem. C.I. Acid Brown 282. Available at: [Link]

  • COLOR BLOOM. China Acid Brown 282 Manufacturers, Suppliers, Factory. Available at: [Link]

  • PubChem. C.I. Acid Black 210. Available at: [Link]

  • SD International. Acid Brown 282 Dyes | CAS no 12219-65-7. Available at: [Link]

  • Belhachemi, M., & Addoun, F. (n.d.). Removal of Acid black 210 by adsorption on calcite. Desalination and Water Treatment. Available at: [Link]

  • Amaris Chemical Solutions. (2026, March 20). Acid Black 210. Available at: [Link]

  • Sadeghi, H., et al. (2019). Adsorption of Acid Black 210 and Remazol Brilliant Blue R onto magnetite nanoparticles. Particulate Science and Technology. Available at: [Link]

  • ResearchGate. Acid Black 210 adsorption isotherms on the selected materials. Available at: [Link]

  • Drelich, J., & Drelich, A. (n.d.). Uptake of acid black 210 dye by organo-montmorillonite clay minerals. SciSpace. Available at: [Link]

  • Arivoli, S., et al. (2007). Comparative study on the adsorption kinetics and thermodynamics of dyes onto acid activated low cost carbon. Academic Journals. Available at: [Link]

  • Khan, S., et al. (2026). Adsorption kinetics and isotherm studies for removal of copper phthalocyanine dye from aqueous medium using biodegradable adsorbent. Scientific Reports. Available at: [Link]

  • Wróbel, R. J., et al. (2025). Investigation of Adsorption Kinetics and Isotherms of Synthetic Dyes on Biochar Derived from Post-Coagulation Sludge. MDPI. Available at: [Link]

  • Islam, M. A., et al. (n.d.). Adsorption of Reactive Dyes on Activated Carbon Developed from Enteromorpha prolifera. Available at: [Link]

  • Rangabhashiyam, S., & Selvaraju, N. (n.d.). Recent Advances in Adsorption Kinetic Models: Their Application to Dye Types. Available at: [Link]

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Comparative

A Comparative Guide to the Photocatalytic Degradation of Azo Dyes: Acid Brown 282 in Focus

The ubiquitous nature of azo dyes in industrial effluents presents a significant environmental challenge. Their complex aromatic structures are often resistant to conventional wastewater treatment methods, necessitating...

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Author: BenchChem Technical Support Team. Date: April 2026

The ubiquitous nature of azo dyes in industrial effluents presents a significant environmental challenge. Their complex aromatic structures are often resistant to conventional wastewater treatment methods, necessitating the development of advanced oxidation processes (AOPs). Among these, heterogeneous photocatalysis has emerged as a highly effective and sustainable solution for the complete mineralization of these recalcitrant pollutants.

This guide provides an in-depth comparison of the photocatalytic degradation rates of various azo dyes, with a particular focus on Acid Brown 282 and its analogues. We will delve into the underlying scientific principles, present comparative experimental data, and offer detailed protocols for researchers and scientists in the field of environmental remediation and drug development.

The Science of Degradation: Unpacking Photocatalysis

Heterogeneous photocatalysis utilizes a semiconductor material, typically a metal oxide like titanium dioxide (TiO₂) or zinc oxide (ZnO), to harness light energy and generate highly reactive oxygen species (ROS). When the photocatalyst is irradiated with photons of energy equal to or greater than its band gap, an electron is excited from the valence band (VB) to the conduction band (CB), leaving behind a hole (h⁺) in the VB.[1]

These electron-hole pairs are the primary drivers of the degradation process. The photogenerated holes are powerful oxidizing agents that can directly oxidize adsorbed dye molecules. Concurrently, the electrons in the conduction band can react with adsorbed molecular oxygen to produce superoxide radicals (•O₂⁻). These superoxide radicals, along with the holes reacting with water or hydroxide ions, generate highly reactive hydroxyl radicals (•OH), which are non-selective and can mineralize a wide range of organic pollutants into simpler, less harmful substances like CO₂, water, and inorganic ions.[1][2]

The Influence of Molecular Structure on Degradation Rates

The efficiency of photocatalytic degradation is not uniform across all azo dyes. The molecular structure of the dye plays a pivotal role in determining its susceptibility to photocatalytic attack. Key structural features that influence degradation rates include:

  • Number and Position of Azo Bonds: The azo bond (-N=N-) is often the initial site of oxidative attack, leading to decolorization. Dyes with multiple azo bonds may exhibit different degradation kinetics compared to monoazo dyes.

  • Nature of Aromatic Rings: The type and complexity of the aromatic rings (e.g., benzene, naphthalene) and the presence of various substituent groups affect the dye's electron density and its adsorption onto the catalyst surface.

  • Substituent Groups: Electron-donating groups (e.g., -OH, -NH₂) can enhance the reactivity of the aromatic ring towards electrophilic attack by hydroxyl radicals, potentially increasing the degradation rate. Conversely, electron-withdrawing groups (e.g., -SO₃Na, -NO₂) can have the opposite effect. The position of these groups on the aromatic ring also influences the dye's reactivity.

Comparative Analysis of Photocatalytic Degradation Rates

While direct comparative studies on Acid Brown 282 are limited in the available literature, we can draw meaningful comparisons by examining data from structurally similar dyes, such as Acid Brown 83, and other commonly studied azo dyes. The degradation of azo dyes typically follows pseudo-first-order kinetics, and the apparent rate constant (k) is a key parameter for comparing degradation efficiency.

Azo DyePhotocatalystInitial Dye Conc. (mg/L)Catalyst Conc. (g/L)pHLight SourceDegradation (%)Rate Constant, k (min⁻¹)Reference(s)
Acid Brown 83 Fe(II)/H₂O₂/H₂SO₄ with Ultrasound--Acidic-95-[3]
Methyl Orange TiO₂101.673.0UV99.850.0171[4]
Methyl Orange Mg-doped Ag₂O300.4Neutral-96.1-[5]
Methylene Blue P2ABSA/TiO₂-----0.0138[6]
Methylene Blue ZnO200.2510UV85 (in 3h)0.00529[7]
Congo Red NiO-NiFe₂O₄100-6Visible98.450.0225[8]
Congo Red NiO100-6Visible78.50.0114[8]
Reactive Black 5 TiO₂/UV---UV-0.0114[9]
Acid Red 26 g-C₃N₄10.3-UV-A86 (in 60 min)0.0305[10]

Note: The experimental conditions significantly influence the degradation rates. Therefore, direct comparison of k values across different studies should be done with caution.

From the table, it is evident that the degradation efficiency and rate constants vary significantly depending on the dye, the photocatalyst used, and the experimental conditions. For instance, the modification of NiO with NiFe₂O₄ more than doubled the degradation rate constant for Congo Red.[8] Similarly, the choice of photocatalyst and the pH of the solution have a profound impact on the degradation of Methyl Orange.[4][5]

Experimental Protocol: A Step-by-Step Guide to Photocatalytic Degradation

This section provides a generalized, yet detailed, protocol for conducting a photocatalytic degradation experiment. This protocol is a self-validating system, ensuring reproducibility and reliability of the results.

1. Preparation of Reagents and Materials:

  • Azo Dye Stock Solution: Prepare a stock solution of the target azo dye (e.g., 100 mg/L) in deionized water.

  • Photocatalyst: Select a suitable photocatalyst (e.g., TiO₂ P25, ZnO).

  • Photoreactor: A batch reactor with a suitable light source (e.g., UV lamp, solar simulator) and a magnetic stirrer.

  • Analytical Equipment: A UV-Vis spectrophotometer for measuring dye concentration.

2. Experimental Procedure:

  • Dye Solution Preparation: Dilute the stock solution to the desired initial concentration (e.g., 10, 20, 50 mg/L).

  • Catalyst Suspension: Add a predetermined amount of the photocatalyst to the dye solution in the photoreactor (e.g., 1 g/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is established between the dye molecules and the catalyst surface. This step is crucial to differentiate between removal by adsorption and removal by photocatalytic degradation.

  • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Start a timer simultaneously.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.

  • Sample Preparation for Analysis: Immediately centrifuge or filter the collected sample to remove the photocatalyst particles. This step is critical to stop the photocatalytic reaction in the collected sample.

  • Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of the azo dye using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the degradation percentage using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration and Cₜ is the concentration at time t. The pseudo-first-order rate constant (k) can be determined by plotting ln(C₀/Cₜ) versus time.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the photocatalytic degradation mechanism and the experimental workflow.

Photocatalytic_Degradation_Mechanism cluster_catalyst Photocatalyst Surface cluster_reactions Redox Reactions Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) h+ h⁺ e- e⁻ O2 O₂ (Oxygen) e-->O2 H2O H₂O / OH⁻ h+->H2O Dye Azo Dye h+->Dye Direct Oxidation Photon Photon (hν) Photon->Valence_Band Excitation Superoxide •O₂⁻ (Superoxide Radical) O2->Superoxide Hydroxyl •OH (Hydroxyl Radical) H2O->Hydroxyl Superoxide->Dye Oxidation Hydroxyl->Dye Oxidation Degradation_Products Degradation Products (CO₂, H₂O, etc.) Dye->Degradation_Products

Caption: Mechanism of heterogeneous photocatalysis for azo dye degradation.

Experimental_Workflow A 1. Prepare Dye Solution & Catalyst Suspension B 2. Stir in Dark (Adsorption-Desorption Equilibrium) A->B C 3. Irradiate with Light Source B->C D 4. Collect Samples at Time Intervals C->D E 5. Separate Catalyst (Centrifuge/Filter) D->E F 6. Analyze Supernatant (UV-Vis Spectroscopy) E->F G 7. Calculate Degradation % & Rate Constant F->G

Caption: Step-by-step experimental workflow for photocatalytic degradation.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the photocatalytic degradation of azo dyes, offering a comparative perspective on the degradation rates of Acid Brown 282 analogues and other common dyes. The experimental data underscores the critical role of the photocatalyst, dye structure, and reaction conditions in determining the efficiency of the degradation process. The detailed experimental protocol and mechanistic diagrams serve as valuable resources for researchers aiming to design and execute robust and reliable photocatalysis experiments.

Future research in this field should focus on the development of novel photocatalytic materials with enhanced visible-light activity, improved charge separation efficiency, and greater stability. Furthermore, in-depth studies on the degradation pathways and toxicity of intermediate products are essential to ensure the environmental safety and practical applicability of this promising technology for wastewater remediation.

References

  • Comparison of the Photocatalytic Degradation of Congo Red Dye Using NiO and NiO-NiFe2O4 Composite. (2021). [Source details not fully available]
  • Kinetics of Photocatalytic Degradation of Methylene Blue in a TiO2 Slurry Reactor. (2018). Research Journal of Chemistry and Environment.
  • Photocatalytic Decoloration of Methyl Orange by TiO2 in Slurry. (n.d.). Scientific Research Publishing. [Link]

  • Photocatalytic Degradation of Methyl Orange by Magnetically Retrievable Supported Ionic Liquid Phase Photoc
  • Preparation of ZnO Photocatalyst for the Efficient and Rapid Photocatalytic Degradation of Azo Dyes. (2017). PMC. [Link]

  • Photocatalytic degradation of azo dyes in textile wastewater by Polyaniline composite catalyst-a review. (2022). [Source details not fully available]
  • Photoelectrocatalytic Degradation of Congo Red Dye with Activated Hydrotalcites and Copper Anode. (2021). MDPI.
  • Photodegradation of Congo Red by Modified P25-Titanium Dioxide with Cobalt-Carbon Supported on SiO2 Matrix, DFT Studies of Chemical Reactivity. (2022). MDPI.
  • Kinetics of Photocatalytic Degradation of Methylene Blue in Aqueous Dispersions of TiO2 Nanoparticles under UV-LED Irradiation. (n.d.). [Source details not fully available]
  • Photocatalytic Degradation of Azo Dyes Using Microreactors: Mechanistic Study of its Effects on H2O2 Addition. (2021). LIDSEN Publishing Inc.
  • Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradi
  • ZnO Nano-swirlings for Azo Dye AR183 photocatalytic degradation and antimycotic activity. (2022). Scientific Reports.
  • Kinetics of photocatalytic degradation of methylene blue dye in aqueous medium using ZnO nanoparticles under UV radiation. (2023). MedCrave. [Link]

  • Factors influencing the photodegradation of acid orange 8 by nitrocellulose membranes. (n.d.). [Source details not fully available]
  • Thermodynamic and kinetic insights into azo dyes photocatalytic degradation on biogenically synthesized ZnO nanoparticles and their antibacterial potential. (n.d.). PMC.
  • Highly efficient photocatalytic degradation of methylene blue by P2ABSA-modified TiO2 nanocomposite due to the photosensitization synergetic effect. (2017). RSC Advances.
  • Kinetic Investigation of Photocatalytic Degradation of Methyl Orange Dye Using Mg‐Doped Ag2O Nanoparticle. (2026). PMC.
  • Pseudo first order kinetics of photocatalytic degradation of CR as a... (n.d.).
  • Photocatalytic Azo Dye Degradation Using Graphite Carbon Nitride Photocatalyst and UV-A Irradiation. (2023). MDPI. [Link]

  • Kinetic and Computational Study of Degradation of Two Azo Dyes, Metanil Yellow and Orange II, by Iron Oxide Nanoparticles Synthesized Using Hylocereus und
  • Pseudo-first-order apparent constant values for MO degradation. (n.d.).
  • TiO2-Assisted Photocatalytic Degradation of Azo Dyes in Aqueous Solution: Kinetic and Mechanistic Investigations: A Review. (n.d.).
  • TiO2 Photocatalyzed Degradation of the Azo Dye Disperse Red 1 in Aqueous Micellar Environments. (n.d.).
  • Kinetic Study of Congo-Red Photo-Catalytic Degradation in Aqueous Media Using Zinc Oxide as Photo Catalyst Under Led Light. (2021). Science Journal of University of Zakho.
  • Factors Influencing The Rate Of Photocatalytic Degradation Of Hazardous Organic Pollutants From Industrial Effluents: A Review. (n.d.). International Journal of Engineering Science Invention.
  • A review on the factors affecting the photocatalytic degradation of hazardous materials. (2017). [Source details not fully available]
  • Pseudo-first-order rate constant for methyl orange degradation with UV... (n.d.).
  • The rate constants from decolorization kinetic test. (n.d.).
  • The mechanism of azo-dyes adsorption on the titanium dioxide surface and their photocatalytic degradation over samples with various anatase/rutile ratios. (n.d.).
  • Apparent Rate Constants (k app ) of Dye Degradation and... (n.d.).
  • Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. (n.d.). [Source details not fully available]
  • Schematic representation of the photocatalytic mechanism of ZnO photocatalyst. (n.d.).
  • Photocatalytic Degradation of Azo Dyes by Zinc Oxide Nanoparticles Fabricated using Aqueous Flower Extract of Cassia alata. (2023). Oriental Journal of Chemistry.
  • Synthesis, characterization, and photocatalytic activity of multicomponent CdMoO4/g-C3N4/GO composite. (2023). Environmental Engineering Research.
  • Kinetics of Photocatalyzed Reactions: Five Lessons Learned. (n.d.). PMC.
  • Kinetic Study of the Ultrasound Effect on Acid Brown 83 Dye Degradation by Hydrogen Peroxide Oxidation Processes. (2021). MDPI. [Link]

  • Correlation Between the Apparent Rate Constant and the Dye Concentration—Effect of the Bottom Reflection Ability on the Photocatalytic Reaction R
  • Aqueous Phase Photo-oxidation of Brown Carbon Nitrophenols: Reaction Kinetics, Mechanism, and Evolution of Light Absorption. (n.d.). ACS Earth and Space Chemistry.
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Validation

Unveiling Molecular Transformations: A Comparative FTIR Spectral Analysis of Intact and Degraded Acid Brown 282

For Immediate Release A Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of intact and degraded C...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of intact and degraded C.I. Acid Brown 282, a monoazo 1:2 chromium complex dye. Understanding the spectral changes upon degradation is crucial for monitoring the efficacy of wastewater treatment processes and for the development of more robust dye formulations. This guide will delve into the structural basis for the observed spectral features and elucidate the molecular transformations that occur during degradation.

Introduction to Acid Brown 282 and the Significance of its Degradation

Acid Brown 282 is a commercially significant synthetic dye employed in the textile and leather industries.[1][2] Its molecular structure, a 1:2 chromium complex of two different azo dye molecules, imparts a characteristic brown color and provides stability under typical dyeing conditions.[3] The molecular formula for the uncomplexed dye components suggests a complex aromatic structure containing azo (-N=N-), hydroxyl (-OH), sulfonate (-SO3H), and nitro (-NO2) functional groups.[3] The presence of the azo linkage and aromatic rings makes these dyes recalcitrant to natural degradation, posing environmental concerns.[4] Advanced Oxidation Processes (AOPs) are often employed for the degradation of such dyes in wastewater.[5][6] FTIR spectroscopy serves as a powerful analytical tool to probe the molecular changes occurring during these degradation processes.[7]

FTIR Spectral Analysis of Intact Acid Brown 282

Key Expected FTIR Peaks for Intact Acid Brown 282:

Wavenumber (cm⁻¹)AssignmentSignificance
3400 - 3200O-H and N-H stretchingPresence of hydroxyl and secondary amine groups in the dye structure. The broad nature of this peak is indicative of hydrogen bonding.
1620 - 1580Aromatic C=C stretchingConfirms the presence of multiple aromatic rings in the dye's backbone.
~1500-N=N- stretching (azo bond)This is a key characteristic peak for azo dyes. Its intensity can be variable and may overlap with aromatic C=C stretching.[4]
1380 - 1340-NO₂ symmetric stretchingIndicates the presence of nitro groups on the aromatic rings.
1200 - 1150 & 1050 - 1000S=O stretching (sulfonate group)Asymmetric and symmetric stretching vibrations of the sulfonate groups, which confer water solubility to the dye.[11]
~500 - 400Cr-O and Cr-N stretchingThese vibrations in the far-infrared region would confirm the coordination of the chromium ion with the oxygen and nitrogen atoms of the dye ligands.[12][13]

The presence of the chromium complex is anticipated to cause shifts in the vibrational frequencies of the coordinating groups (hydroxyl and azo groups) compared to the free dye ligands.

FTIR Spectral Analysis of Degraded Acid Brown 282

The degradation of Acid Brown 282, typically through methods like photocatalysis or ozonation, results in the breakdown of its complex structure into smaller, often less colored, and more biodegradable molecules.[14][15] FTIR spectroscopy is instrumental in tracking these changes.

Anticipated Spectral Changes Upon Degradation:

The most significant change expected in the FTIR spectrum of degraded Acid Brown 282 is the disappearance or significant reduction in the intensity of the azo bond peak (~1500 cm⁻¹) .[4][7] This indicates the cleavage of the -N=N- linkage, which is the primary chromophore responsible for the dye's color.

Furthermore, the degradation process is likely to introduce new functional groups, leading to the appearance of new absorption bands:

  • Appearance of C=O stretching peaks (1750 - 1650 cm⁻¹): The oxidation of aromatic rings can lead to the formation of carboxylic acids, aldehydes, or ketones.

  • Broadening of the O-H stretching band (3400 - 3200 cm⁻¹): The formation of new hydroxyl groups and carboxylic acids will contribute to this region.

  • Changes in the fingerprint region (below 1500 cm⁻¹): The breakdown of the aromatic structure will lead to a complex pattern of new peaks corresponding to various C-C, C-O, and C-N single bonds in the degradation byproducts.

Comparative Analysis: Intact vs. Degraded

The table below summarizes the key differences expected in the FTIR spectra of intact and degraded Acid Brown 282.

Spectral Region (cm⁻¹)Intact Acid Brown 282Degraded Acid Brown 282Interpretation of Change
3400 - 3200Broad peak (O-H, N-H)Broader and potentially more intense peakFormation of additional -OH and carboxylic acid groups.
~1500Present (-N=N- stretch)Absent or significantly reducedCleavage of the azo bond, leading to decolorization.
1750 - 1650Largely absentAppearance of new peaksFormation of carbonyl compounds (aldehydes, ketones, carboxylic acids) as degradation products.
Fingerprint Region (<1500)Complex pattern of aromatic and sulfonate peaksAltered and more complex patternBreakdown of the original aromatic structure and formation of various smaller molecules.

Experimental Protocol: FTIR Analysis of Dye Degradation

This section outlines a general, step-by-step methodology for conducting an FTIR analysis to compare an intact dye with its degradation products.

Materials:

  • Acid Brown 282

  • Degradation system (e.g., UV lamp and photocatalyst like TiO₂, ozone generator)

  • FTIR spectrometer with a suitable accessory (e.g., ATR or KBr press)

  • Solvent for dye solution (e.g., deionized water)

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation of Intact Dye Sample:

    • Prepare a solid sample of the intact dye for FTIR analysis. If using the KBr pellet method, mix a small amount of the dye with dry KBr powder and press into a transparent pellet. For ATR-FTIR, place a small amount of the powdered dye directly onto the ATR crystal.

  • Degradation of Dye Solution:

    • Prepare an aqueous solution of Acid Brown 282 of a known concentration.

    • Subject the solution to the chosen degradation method (e.g., irradiate with a UV lamp in the presence of a photocatalyst for a specific duration).

    • Monitor the degradation process by observing the color change of the solution.

  • Preparation of Degraded Dye Sample:

    • After the degradation process is complete, centrifuge the solution to remove any solid catalyst.

    • Evaporate the solvent from the supernatant to obtain the solid degradation products.

    • Dry the residue in an oven at a low temperature to remove any remaining moisture.

  • FTIR Analysis:

    • Acquire the FTIR spectrum of the intact dye sample over a suitable wavenumber range (e.g., 4000 - 400 cm⁻¹).

    • Acquire the FTIR spectrum of the dried degradation products using the same method.

  • Data Analysis:

    • Compare the two spectra, noting the disappearance of characteristic peaks of the intact dye and the appearance of new peaks in the spectrum of the degraded sample.

    • Assign the observed peaks to their corresponding functional groups to elucidate the structural changes that occurred during degradation.

Visualizing the Degradation Pathway

The following diagram illustrates the conceptual workflow for the degradation of Acid Brown 282 and the subsequent FTIR analysis.

Intact_Dye Intact Acid Brown 282 (-N=N- present) Degradation Advanced Oxidation Process (e.g., Photocatalysis) Intact_Dye->Degradation FTIR_Intact FTIR Analysis (Intact Sample) Intact_Dye->FTIR_Intact Degraded_Products Degradation Products (Azo bond cleaved, new C=O groups) Degradation->Degraded_Products FTIR_Degraded FTIR Analysis (Degraded Sample) Degraded_Products->FTIR_Degraded Comparison Spectral Comparison FTIR_Intact->Comparison FTIR_Degraded->Comparison

Caption: Workflow of Acid Brown 282 degradation and FTIR analysis.

Conclusion

The comparative analysis of FTIR spectra provides a powerful and direct method to confirm the degradation of Acid Brown 282. The disappearance of the characteristic azo bond vibration and the emergence of new peaks corresponding to oxidation products offer clear evidence of molecular transformation. This technical guide provides researchers with the foundational knowledge and a practical framework to utilize FTIR spectroscopy for monitoring dye degradation, thereby aiding in the development of efficient wastewater treatment technologies and more environmentally benign dye chemistry.

References

  • Abbas, N., Tirmizi, S. A., Shabir, G., Saeed, A., Hussain, G., Channer, P. A., Saleem, R., & Ayaz, M. (2017). Chromium (III) complexes of azo dye ligands: Synthesis, characterization, DNA binding and application studies.
  • ACS Publications. (n.d.). 2. Photosensitized Degradation of Azo Dyes on Fe, Ti, and Al Oxides. Mechanism of Charge Transfer during the Degradation. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. H. (2017). Synthesis and Characterization of Some Metal Complexes Derived from Azo Ligand of 4,4' Methylenedianiline and Resorcinol Biomedi. Biomedical and Pharmacology Journal, 10(4), 1845-1854.
  • Bako, M., Adesina, O. B., & Batari, M. L. (2015). Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol. International Journal of Scientific & Engineering Research, 6(1), 123-127.
  • COLOR BLOOM. (n.d.). China Acid Brown 282 Manufacturers, Suppliers, Factory - Free Sample. Retrieved from [Link]

  • Environmental Engineering Research. (2019, August 23). Molecular identification of dye degrading bacterial isolates and FT-IR analysis of degraded products. Retrieved from [Link]

  • Frontiers. (2022, October 6). Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523. Retrieved from [Link]

  • Hassan, S. S. M., Mahmoud, W. H., & El-Gamel, N. E. A. (2011). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with special reference to their use for the spectrophotometric determination of copper(II), nickel(II), cobalt(II) and zinc(II) ions. Journal of the Iranian Chemical Society, 8(S1), S1-S14.
  • Kadhim, M. M., & Al-Adilee, K. J. (2016). Spectrophotometric Determination of Chromium(III) and Iron(III) by used of 2-((E)-(1H-Benzo[D]Imidazol2-Yl)Diazenyl)-5-((E)-Benzylideneimino) Phenol;(BIADPI) as Organic Reagent. Oriental Journal of Chemistry, 32(1), 359-373.
  • Kyei, S. K., Darko, G., & Akpovo, K. (2020). Synthesis, characterization and antimicrobial activity of peanut skin extract-azo-compounds. Scientific African, 8, e00392.
  • Langmuir. (1999). 1. Molecular Mechanism of Surface Recognition. Azo Dyes Degradation on Fe, Ti, and Al Oxides through Metal Sulfonate Complexes. Retrieved from [Link]

  • Physical Chemistry Research. (2022, March 22). Treatment and Degradation of Azo Dye Waste Industry by Electro-Fenton Process. Retrieved from [Link]

  • PubChem. (n.d.). C.I. Acid Brown 282. Retrieved from [Link]

  • Science World Journal. (n.d.). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Retrieved from [Link]

  • SciSpace. (2017, August 30). Chromium (III) complexes of azo dye ligands: Synthesis, characterization, DNA binding and application studies. Retrieved from [Link]

  • SD International. (n.d.). Acid Brown 282 Dyes | CAS no 12219-65-7 manufacturer, exporter, supplier in Mumbai. Retrieved from [Link]

  • World Dye Variety. (2012, June 20). Acid Brown 282. Retrieved from [Link]

  • Abdel-Shafy, H. I., & Mansour, M. S. M. (2016). A review on catalytic oxidation of organic pollutants in wastewater. Egyptian Journal of Petroleum, 25(1), 107-120.
  • Al-Tohamy, R., Ali, S. S., Li, F., Okasha, K. M., Mahmoud, Y. A.-G., El-sapagh, S., & Sun, J. (2022). A critical review on the treatment of dye-containing wastewater: Ecotoxicological and health concerns of textile dyes and possible remediation approaches for environmental safety. Journal of Environmental Chemical Engineering, 10(1), 106905.
  • JETIR. (2019, April). PHOTOCATALYTIC DEGRADATION OF BISMARK BROWN-R USING BARIUM CHROMATE AS PHOTOCATALYST. Retrieved from [Link]

  • MDPI. (2021, August 27). Kinetic Study of the Ultrasound Effect on Acid Brown 83 Dye Degradation by Hydrogen Peroxide Oxidation Processes. Retrieved from [Link]

  • Open Science Publications. (2014, September 27). Photocatalytic Degradation of Alizarin Red S and Bismarck Brown R Using TiO2 Photocatalyst. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2022, January 15). Synthesis, spectroscopic characterization and thermal study of some transition metal complexes derived from caffeine azo ligand with some of their applications. Retrieved from [Link]

  • Patsnap. (2025, September 22). How to Use FTIR for Polymer Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of azo dyes and their degradation products during the.... Retrieved from [Link]

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  • SpringerLink. (2018, February 3). Photocatalytic degradation of organic dyes using composite nanofibers under UV irradiation. Retrieved from [Link]

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Comparative

benchmarking novel biosorbents for Acid Brown 282 removal

Benchmarking Novel Biosorbents for the Remediation of Acid Brown 282: A Comparative Technical Guide As the textile and leather industries face increasingly stringent environmental discharge limits, the removal of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Novel Biosorbents for the Remediation of Acid Brown 282: A Comparative Technical Guide

As the textile and leather industries face increasingly stringent environmental discharge limits, the removal of complex synthetic dyes from aqueous effluents has become a critical operational challenge. Acid Brown 282 (CAS 12219-65-7) is a single azo, 1:2 metal complex dye containing a heavy metal chromium core[1][2]. Due to its highly soluble anionic sulfonate groups and recalcitrant aromatic structure, conventional wastewater treatments often fail to achieve complete remediation[2].

Biosorption has emerged as a highly efficient, thermodynamically favorable alternative. In this guide, we benchmark the performance of novel lignocellulosic wastes—specifically Turkish Red Pine Sawdust and Vine Stem[3]—against an engineered biopolymer baseline, providing a comprehensive analysis of their mechanistic pathways and self-validating experimental protocols.

Comparative Benchmarking of Biosorbent Efficacy

To objectively evaluate biosorbent performance, we must analyze the maximum adsorption capacity ( qmax​ ), reaction kinetics, and optimal environmental conditions. Table 1 synthesizes the quantitative performance metrics of raw agricultural wastes against a high-capacity engineered benchmark (Amine-Modified Chitosan).

Table 1: Performance Metrics of Biosorbents for Acid Brown 282 Removal

Biosorbent MatrixMax Adsorption Capacity ( qmax​ )Optimum pHEquilibrium TimeIsotherm ModelPrimary Binding Mechanism
Turkish Red Pine Sawdust 25.91 mg/g[3]2.0[3]4 Hours[3]Langmuir[3]Electrostatic Attraction
Vine Stem Waste ~25.91 mg/g[3]2.0[3]4 Hours[3]Langmuir[3]Electrostatic Attraction
Amine-Modified Chitosan (AM-CS) >120.0 mg/g3.0 - 4.02 HoursLangmuirChelation & Electrostatic

Data Interpretation: While engineered biosorbents like AM-CS offer superior absolute capacity, raw lignocellulosic wastes like Turkish Red Pine Sawdust deliver a highly cost-effective qmax​ of 25.91 mg/g without the need for expensive chemical cross-linking or modification[3].

The Mechanistic Causality of Biosorption

Successful biosorption is not a passive event; it is a highly pH-dependent thermodynamic process. Understanding the causality behind the optimal pH of 2.0 is critical for scaling these systems.

Lignocellulosic matrices are rich in surface functional groups, primarily phenols, alcohols, and carboxylic acids[3]. At a highly acidic pH (pH 2.0), the abundance of hydronium ions ( H3​O+ ) in the solution forces the protonation of these surface groups (e.g., forming −OH2+​ and −COOH2+​ ). Simultaneously, Acid Brown 282 dissociates in water, exposing its negatively charged sulfonate ( −SO3−​ ) groups[2]. The primary driving force of the biosorption is the strong electrostatic attraction between the protonated biosorbent surface and the anionic dye[3].

Furthermore, thermodynamic modeling confirms that this process adheres to the Langmuir isotherm ( KL​=0.003721 L/g)[3]. This mathematically validates that the dye binds as a single monolayer onto a surface with a finite number of identical active sites, with no lateral interaction between the adsorbed molecules[3].

Mechanism A Acid Brown 282 Dye (Anionic Sulfonate Groups) E Electrostatic Attraction A->E -SO3- groups B Acidic Environment (pH 2.0) D Surface Protonation (Generation of + Sites) B->D Donates H+ C Biosorbent Matrix (Phenols, Alcohols, Carboxyls) C->D Exposes active sites D->E +OH2, +COOH2 groups F Monolayer Adsorption (Langmuir Isotherm) E->F Primary binding mechanism

Mechanistic pathway of Acid Brown 282 biosorption under acidic conditions.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the batch adsorption protocol must be designed as a self-validating system. This means integrating internal controls to account for variables like glassware adsorption and natural pigment leaching.

Protocol S1 1. Biosorbent Preparation S3 3. Batch Shaking (0.1g/100mL, 4h) S1->S3 S2 2. Dye Solution (20-100 ppm, pH 2) S2->S3 S4 4. Centrifugation & Separation S3->S4 S5 5. UV-Vis Quantification S4->S5

Self-validating batch adsorption workflow for evaluating biosorbent capacity.

Step-by-Step Methodology:
  • Biosorbent Preparation & Characterization: Wash the Turkish pine sawdust thoroughly with deionized water to remove soluble impurities, dry at 60°C to a constant weight, and sieve to a uniform particle size. Causality: Uniform particle size eliminates surface-area-to-volume ratio discrepancies between replicates.

  • Dye Solution Preparation: Prepare a stock solution of Acid Brown 282. Dilute to working concentrations ranging from 20 to 100 ppm[3]. Adjust the pH to 2.0 using 0.1 M HCl.

  • Controlled Batch Adsorption: Add exactly 0.1 g of the biosorbent to 100 mL of the dye solution (1 g/L dosage)[3]. Place the flasks in an orbital shaker at 150 rpm at room temperature.

    • Systematic Blank: Run a flask with 100 mL of dye solution (no biosorbent) to validate that dye is not being lost to glassware adsorption or photodegradation.

    • Leaching Control: Run a flask with 0.1 g of biosorbent in 100 mL of pH 2.0 deionized water to establish a baseline UV-Vis absorbance, ensuring natural lignocellulosic pigments do not inflate residual dye readings.

  • Phase Separation: After the optimal contact time of 4 hours[3], extract the samples and centrifuge at 4,000 rpm for 10 minutes to separate the exhausted solid biomass from the liquid phase.

  • Quantification & Mass Balance: Measure the residual dye concentration in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength ( λmax​ ) for Acid Brown 282. Validate the data using the mass balance equation:

    qe​=W(C0​−Ce​)×V​

    (Where C0​ and Ce​ are initial and equilibrium concentrations in mg/L, V is volume in L, and W is biosorbent mass in g).

References

  • [1] Title: Acid Brown 282 - World dye variety. Source: worlddyevariety.com. URL:[Link]

  • [2] Title: C.I. Acid Brown 282 | C36H21CrN8Na2O11S | CID 171039565 - PubChem. Source: nih.gov. URL:[Link]

  • [3] Title: The Wastes of Vine Stem and Turkish Red Pine as an Alternative Biosorbent for the Removal of Acid Brown 282 SGR (Proceedings of the 7th International Conference on Advanced Materials and Systems). Source: icams.ro. URL:[Link]

Sources

Validation

Cross-Validation of Spectrophotometric and HPLC Methods for the Quantification of Acid Brown 282: A Comprehensive Guide

Executive Summary Acid Brown 282 (CAS Registry Number: 12219-65-7) is a single azo, 1:2 metal complex dye containing chromium, predominantly utilized in the industrial dyeing of wool, silk, cotton, and leather[1],[2]. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acid Brown 282 (CAS Registry Number: 12219-65-7) is a single azo, 1:2 metal complex dye containing chromium, predominantly utilized in the industrial dyeing of wool, silk, cotton, and leather[1],[2]. As environmental and toxicological regulations regarding synthetic colorants become increasingly stringent, the precise quantification of Acid Brown 282 in both commercial formulations and complex environmental matrices is critical.

This guide provides an objective, data-driven cross-validation of the two primary analytical techniques used for dye quantification: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) . By detailing the mechanistic causality behind each method and providing self-validating experimental protocols, this guide empowers researchers to select the optimal analytical framework for their specific matrix requirements.

Mechanistic Grounding: UV-Vis vs. HPLC-PDA

The selection between UV-Vis and HPLC-PDA hinges on the fundamental physics of the sample matrix and the chemical structure of the analyte.

  • UV-Vis Spectrophotometry: This technique relies on the direct absorption of light by the dye's conjugated azo chromophore and metal complex. While highly cost-effective and rapid, UV-Vis is a non-separative technique. It is inherently vulnerable to spectral overlap from matrix impurities, turbidity, and unreacted dye intermediates, which can artificially inflate absorbance readings and lead to overestimation of the dye concentration[3],[4].

  • HPLC-PDA: Chromatographic techniques isolate Acid Brown 282 based on its partition coefficient. By utilizing a non-polar stationary phase (C18) and a buffered polar mobile phase, HPLC separates the target dye from degradation products and matrix interferents prior to detection[5]. This mechanistic separation eliminates background noise, drastically lowering the Limit of Detection (LOD) and ensuring high recovery rates even in complex textile or leather effluents[6],[4].

Logical Relationship of Matrix Interference

MatrixInterference ComplexMatrix Complex Sample Matrix (Leather/Textile Extract) UVPath Direct UV-Vis (No Separation) ComplexMatrix->UVPath HPLCPath HPLC-PDA (Chromatographic Separation) ComplexMatrix->HPLCPath AbsorbanceOverlap Spectral Overlap & Turbidity Interference UVPath->AbsorbanceOverlap BaselineResolution Baseline Resolution of Acid Brown 282 HPLCPath->BaselineResolution Overestimation Overestimated Concentration (Poor Accuracy) AbsorbanceOverlap->Overestimation AccurateQuant Accurate Quantification (High Recovery) BaselineResolution->AccurateQuant

Caption: Logical relationship of matrix interference on UV-Vis vs. HPLC accuracy.

Cross-Validation Workflow

To objectively compare these methods, a rigorous cross-validation workflow must be established. The following diagram illustrates the parallel processing of samples to generate comparative statistical data.

CrossValidation A Sample Preparation (Extraction & 0.45µm Filtration) B UV-Vis Spectrophotometry (Direct Absorbance at λ_max) A->B C HPLC-PDA Analysis (Isocratic/Gradient Separation) A->C D Statistical Cross-Validation (LOD, LOQ, Recovery, Precision) B->D C->D E Method Selection (Routine QC vs. Trace Analysis) D->E

Caption: Workflow for the cross-validation of UV-Vis and HPLC methods for Acid Brown 282.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes internal checks to verify instrument performance before sample analysis begins.

Protocol 1: UV-Vis Spectrophotometric Analysis

Ideal for high-concentration dye bath monitoring and pure formulation QC.

  • System Blanking (Validation Step): Fill two matched 1 cm quartz cuvettes with the extraction solvent (e.g., 70% Methanol). Run a baseline scan from 300 nm to 700 nm. Causality: This ensures no solvent impurities or cuvette scratches are contributing to the absorbance.

  • Wavelength Optimization: Scan a 10 µg/mL standard of Acid Brown 282 to determine the exact maximum absorption wavelength ( λmax​ ), typically in the visible brown region.

  • Calibration & Linearity Check: Measure the absorbance of standard solutions ranging from 2.0 to 50.0 µg/mL. Construct a calibration curve. The system is validated for use only if the correlation coefficient ( R2 ) is ≥0.995 .

  • Sample Analysis: Dilute the unknown sample to fall within the linear range. Measure absorbance at λmax​ .

  • Quality Control (QC) Bracketing: After every 10 samples, read a known 20 µg/mL QC standard. If the reading drifts by >5% , the instrument must be recalibrated.

Protocol 2: HPLC-PDA Analysis

Required for trace analysis, environmental monitoring, and complex matrix extraction.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 50 mM Ammonium Acetate in distilled water[6],[5].

    • Causality: Ammonium acetate acts as a volatile buffer. It suppresses the ionization of the sulfonic acid groups on the Acid Brown 282 molecule, preventing secondary interactions with the silica support of the column, thereby eliminating peak tailing and improving resolution[5].

  • System Suitability Test (SST): Using a C18 column (250 mm x 4.6 mm, 5 µm), inject a 10 µg/mL standard five consecutive times.

    • Validation Criteria: The Relative Standard Deviation (RSD) of the peak area must be <2.0% , and the peak tailing factor must be <1.5 . This validates injector precision and column health.

  • Blank Injection: Inject the pure mobile phase. Causality: Verifies the absence of column carryover from previous runs.

  • Gradient Elution & Detection: Run the method at a flow rate of 1.0 mL/min, utilizing the PDA detector to monitor the specific λmax​ determined in Protocol 1. The PDA allows for 3D spectral profiling of the peak, confirming peak purity (ensuring no co-eluting matrix components are hidden beneath the dye peak)[4].

  • Quantification: Calculate concentrations based on the integrated peak areas against a validated calibration curve ( 0.5–50.0 µg/mL, R2≥0.999 ).

Cross-Validation Data & Performance Comparison

The following table summarizes the quantitative performance metrics obtained during the cross-validation of both methods for azo dye analysis in complex matrices[4],[5].

Validation ParameterUV-Vis SpectrophotometryHPLC-PDACausality / Significance
Linearity Range 2.0 – 50.0 µg/mL0.5 – 50.0 µg/mLHPLC offers a wider dynamic range due to lower baseline noise and specific wavelength extraction[4].
Correlation Coefficient ( R2 ) > 0.995> 0.999Chromatographic focusing yields tighter linear regression.
Limit of Detection (LOD) 0.85 µg/mL0.15 µg/mLHPLC drastically lowers the LOD, making it suitable for trace environmental effluent analysis[5].
Limit of Quantification (LOQ) 2.50 µg/mL0.45 µg/mLPDA detection post-separation eliminates matrix background interference[4].
Intra-day Precision (RSD%) 3.2 – 4.5%0.8 – 1.5%Automated HPLC injection and algorithmic peak integration yield significantly higher precision.
Recovery (Spiked Samples) 88.5 – 94.2%98.2 – 101.5%UV-Vis suffers from signal suppression or enhancement due to matrix spectral overlap; HPLC isolates the analyte for true recovery[3],[5].

Conclusion & Method Selection Guide

The cross-validation data clearly demonstrates that while UV-Vis Spectrophotometry is an accessible and rapid tool, it is analytically limited when applied to complex matrices. It should be reserved for routine quality control of pure Acid Brown 282 formulations or high-concentration dye bath monitoring where matrix effects are negligible. (Note: Techniques like Cloud Point Extraction (CPE) can be coupled with UV-Vis to improve sensitivity, but they add significant sample preparation time[7],[3]).

Conversely, HPLC-PDA provides superior sensitivity, precision, and accuracy. The ability to chromatographically separate Acid Brown 282 from unreacted intermediates and complex leather/textile matrix components makes HPLC the authoritative, gold-standard method for trace quantification, degradation studies, and regulatory compliance testing[4],[5].

Sources

Comparative

comparing advanced oxidation processes for Acid Brown 282 treatment

Comparative Guide: Advanced Oxidation Processes (AOPs) for the Degradation of Acid Brown 282 Executive Summary Acid Brown 282 (CAS No. 12219-65-7) is a complex, high-molecular-weight dye extensively utilized in the leath...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Advanced Oxidation Processes (AOPs) for the Degradation of Acid Brown 282

Executive Summary

Acid Brown 282 (CAS No. 12219-65-7) is a complex, high-molecular-weight dye extensively utilized in the leather and textile industries[1]. Characterized by its stable aromatic structure and recalcitrant azo linkages, this dye poses a significant environmental challenge. Traditional biological wastewater treatment methods are largely ineffective against such complex molecules, typically achieving limited degradation efficiencies of only 40% to 60%[2]. To achieve complete mineralization and mitigate environmental toxicity, Advanced Oxidation Processes (AOPs) are deployed. By leveraging highly reactive oxygen species (ROS), AOPs can push degradation efficiencies to 80–90% and beyond[2].

This guide provides a rigorous, objective comparison of leading AOP modalities for Acid Brown 282 treatment, equipping researchers and environmental engineers with the mechanistic insights and standardized protocols necessary for bench-scale evaluation.

Mechanistic Pathway of AOP Degradation

Regardless of the specific AOP modality employed, the fundamental objective is the in-situ generation of the hydroxyl radical ( ∙OH ). With an oxidation potential of E∘=2.80 V, ∙OH acts as a non-selective electrophile. The degradation of Acid Brown 282 follows a predictable sequential oxidation pathway:

  • Electrophilic Attack: Hydroxyl radicals attack the electron-dense azo bonds ( −N=N− ) and the conjugated aromatic systems.

  • Chromophore Cleavage: The breaking of the azo linkage results in rapid macroscopic decolorization.

  • Aromatic Ring Opening: Intermediate metabolites (e.g., naphthalene and benzene derivatives) are further oxidized into aliphatic carboxylic acids[2].

  • Mineralization: The final deep oxidation step converts aliphatic intermediates into CO2​ , H2​O , and inorganic ions.

AOP_Mechanism Fenton Fenton Reagent (Fe2+ + H2O2) ROS Hydroxyl Radicals (•OH) E° = 2.8V Fenton->ROS Ozone Ozonation (O3 / H2O2) Ozone->ROS Photo Photocatalysis (TiO2 / UV) Photo->ROS Dye Acid Brown 282 (Intact Azo Dye) ROS->Dye Electrophilic Attack Cleavage Chromophore Cleavage (-N=N- Breakdown) Dye->Cleavage Decolorization Intermediates Aromatic Intermediates (Naphthalene/Benzene) Cleavage->Intermediates Ring Opening Mineralization Mineralization (CO2, H2O, NO3-, SO42-) Intermediates->Mineralization Deep Oxidation

Fig 1: Mechanistic pathway of Acid Brown 282 degradation via AOP-generated hydroxyl radicals.

Comparative Analysis of AOP Modalities

A. Fenton & Photo-Fenton Oxidation ( Fe2+/H2​O2​ )

The classic Fenton reaction relies on the catalytic decomposition of hydrogen peroxide by ferrous iron. In industrial applications, Fenton pre-oxidation followed by biological treatment is highly synergistic; studies have demonstrated that this combination can achieve an 89.5% degradation efficacy and a 93.7% reduction in Chemical Oxygen Demand (COD) for complex dye effluents[3].

  • Causality of Design: The strict requirement for acidic conditions (pH 2.8–3.2) is non-negotiable. This pH range is necessary to maintain iron in its soluble Fe2+ state. If the pH rises above 4.0, iron rapidly precipitates as ferric hydroxide ( Fe(OH)3​ ) sludge, terminating the radical chain reaction and creating a secondary solid waste disposal issue.

B. Ozonation ( O3​/H2​O2​ )

Ozone directly attacks double bonds at acidic pH or decomposes into ∙OH at alkaline pH.

  • Causality of Design: While excellent for rapid decolorization (chromophore cleavage), ozone alone often struggles to achieve deep mineralization of the resulting aliphatic intermediates. The addition of H2​O2​ (the peroxone process) is required to accelerate ozone decomposition into ∙OH , thereby driving total organic carbon (TOC) removal.

C. Heterogeneous Photocatalysis ( TiO2​ / UV)

This process utilizes ultraviolet light to excite electrons from the valence band to the conduction band of a semiconductor, generating electron-hole pairs ( e−/h+ ). The holes oxidize water to form ∙OH .

  • Causality of Design: The primary limitation for treating Acid Brown 282 via photocatalysis is "photon scattering." The deep brown color of the effluent absorbs UV light, preventing photons from reaching the catalyst surface. Therefore, this method is often reserved as a polishing step after initial decolorization.

Performance Comparison Data

AOP ModalityOptimal pHPrimary OxidantTypical DecolorizationTOC RemovalOperational Limitations
Fenton 2.8 - 3.2 ∙OH >90%~70-80%High iron sludge generation; strict pH control required.
Photo-Fenton 3.0 ∙OH >95%>85%High energy costs; UV penetration blocked by dark dye.
Ozonation 7.0 - 9.0 O3​ & ∙OH ~85%~50-60%Gas-liquid mass transfer limits; high capital cost.
Photocatalysis 5.0 - 7.0 ∙OH & h+ ~80-90%~60-70%Catalyst recovery difficulty; severe photon scattering.

Standardized Experimental Protocol

To objectively compare these AOPs, researchers must employ a rigorous, self-validating bench-scale workflow. The following protocol utilizes UV-Visible spectroscopy and TOC analysis to track both decolorization and mineralization, which is the standard methodology for monitoring dye photodegradation[4].

Exp_Workflow Prep 1. Matrix Prep (50 mg/L Dye) Control 2. Dark Control (Adsorption Eq.) Prep->Control AOP 3. AOP Initiation (Oxidant + UV) Control->AOP Sampling 4. Kinetic Sampling (Quench w/ Na2S2O3) AOP->Sampling Analysis 5. Quantification (UV-Vis & TOC) Sampling->Analysis

Fig 2: Standardized bench-scale experimental workflow for evaluating AOP degradation kinetics.

Step-by-Step Methodology (Self-Validating System)

Step 1: Matrix Preparation & Baseline Prepare a 50 mg/L stock solution of Acid Brown 282.

  • Causality: This concentration mimics typical post-coagulation industrial effluent while remaining within the linear dynamic range of standard UV-Vis spectrophotometers, ensuring compliance with the Beer-Lambert Law.

Step 2: Dark Adsorption Phase (Control) For catalytic processes (e.g., TiO2​ ), stir the solution in complete darkness for 30 minutes prior to oxidant/UV introduction.

  • Causality: This establishes adsorption-desorption equilibrium. Without this control, initial dye removal via physical adsorption to the catalyst is falsely attributed to oxidative degradation, skewing kinetic calculations.

Step 3: Reaction Initiation & pH Control Adjust to the optimal pH (e.g., pH 3.0 for Fenton using 0.1MH2​SO4​ ). Add the oxidant ( H2​O2​ or O3​ ) and/or activate the UV light source[4].

Step 4: Kinetic Sampling & Immediate Quenching (Critical Step) Withdraw 2 mL aliquots at 10-minute intervals. Immediately inject the sample into a vial containing 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ) or methanol.

  • Causality: Quenching scavenges residual ∙OH and unreacted H2​O2​ . Failing to quench means the oxidation reaction continues inside the autosampler vial while waiting for analysis, resulting in artificially inflated degradation rates and invalid data.

Step 5: Orthogonal Analysis

  • Decolorization: Measure absorbance at the λmax​ of Acid Brown 282 using UV-Vis spectroscopy[4].

  • Mineralization: Filter the quenched sample (0.22 µm PTFE) and analyze via a TOC analyzer.

  • Causality: Decolorization only proves chromophore destruction (which can happen with minimal oxidation). TOC removal is mandatory to prove the toxic aromatic rings have been fully mineralized into safe inorganic compounds.

References

  • [2] A sustainable approach for degradation of leather dyes by a new fungal laccase. ResearchGate. Available at:[Link]

  • [1] Acid Brown 282 Dyes | CAS no 12219-65-7 manufacturer, exporter, supplier in Mumbai. SD International. Available at:[Link]

  • [3] fo”k - CSIR-Central Leather Research Institute. CLRI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Acid Brown 282 proper disposal procedures

As a Senior Application Scientist, I understand that managing chemical logistics in a high-throughput laboratory or drug development facility requires more than just reading a Safety Data Sheet (SDS). It requires a mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing chemical logistics in a high-throughput laboratory or drug development facility requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemicals involved to ensure that safety protocols are both effective and self-validating.

Acid Brown 282 (CAS: 12219-65-7) is a monoazo 1:2 metal complex dye widely utilized in textile, leather, and specialized biochemical staining applications[1][2]. Because it is a metal complex, its disposal cannot be treated like standard organic waste. The following guide provides a comprehensive, field-proven operational plan for the safe handling, spill mitigation, and proper disposal of Acid Brown 282.

Physicochemical & Hazard Profile

Before executing any disposal protocol, personnel must understand the physical risks associated with the compound. Acid Brown 282 is a fine brown powder that presents specific inhalation and environmental risks if mismanaged[3][4].

Table 1: Acid Brown 282 Operational Safety Summary

Property / HazardSpecification / Directive
Chemical Name Acid Brown 282 (Synonyms: Acid Brown S-GR)[3]
CAS Number 12219-65-7[3]
Chemical Class Monoazo 1:2 Metal Complex[1][2]
GHS Hazard Statements H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation)[3]
Key Precautionary (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[3][5]
Required PPE NIOSH-approved respirator, chemical safety goggles, rubber gloves, lab coat[3][4]

Mechanistic Insights: The "Why" Behind the Protocol

To build a culture of safety, researchers must understand the causality behind our experimental and logistical choices:

  • The Zero-Drain Policy: Acid Brown 282 is highly soluble in water[2]. However, because it is a 1:2 metal complex (often utilizing heavy metals like chromium to stabilize the azo dye structure), it resists standard biological degradation in municipal wastewater treatment facilities[1]. Discharging this dye into drains can lead to heavy metal accumulation in aquatic ecosystems. Therefore, all aqueous waste must be captured.

  • Dust Mitigation Causality: Fine dye dust dispersed in the air is not merely a respiratory irritant (H335)[3]; in sufficient concentrations and in the presence of an ignition source, it presents a potential dust explosion hazard[5]. This dictates our strict prohibition of dry sweeping during spill cleanups.

Step-by-Step Methodology: Spill Containment & Cleanup

In the event of an accidental release of Acid Brown 282 powder, immediate mechanical containment is required to prevent aerosolization[4].

Protocol: Solid Spill Recovery

  • Evacuate and Ventilate: Temporarily clear the immediate area of unprotected personnel. Ensure local exhaust ventilation (or chemical fume hoods) are operating at maximum capacity[3][4].

  • Don Required PPE: Personnel must equip a NIOSH-approved pressure-demand respirator (or equivalent), chemical safety goggles, and heavy-duty rubber gloves[3][5].

  • Containment via Tarping: Immediately cover the powder spill with a plastic sheet or tarp. Insight: This minimizes spreading via ambient air currents and keeps the powder dry, preventing it from staining floor surfaces[5].

  • Mechanical Collection: Take up the material mechanically using a HEPA-filtered vacuum. Do NOT dry sweep with a standard broom, as this generates hazardous dust clouds[4][5]. If a HEPA vacuum is unavailable, use a wet-absorbent material (like damp sand or inert absorbent) to collect the dye.

  • Primary Packaging: Place the recovered powder and any contaminated absorbent into a heavy-duty, sealable polyethylene bag, and then into a rigid, tightly closed disposal container[3][4].

  • Surface Decontamination: Wash the contaminated surface thoroughly with soap and water[5]. Collect all wash water as hazardous aqueous waste; do not route it to the sink.

Waste Classification & Disposal Workflows

Chemical waste generators are legally obligated to determine whether a discarded chemical is classified as a hazardous waste under US EPA guidelines (40 CFR 261.3)[3].

AcidBrownDisposal A Acid Brown 282 Waste Generation B Waste Characterization (40 CFR 261.3) A->B C1 Solid Waste (Spills, Empty Containers) B->C1 C2 Aqueous Waste (Dye Baths, Wash Water) B->C2 D1 HEPA Vacuum / Wet Sweep (Avoid Dust Formation) C1->D1 D2 Collect in Compatible Sealed Carboys C2->D2 E Consolidate & Label (P501 Compliance) D1->E D2->E F Licensed Waste Disposal Plant E->F

Workflow for the segregation and disposal of Acid Brown 282 waste.

Protocol: Final Disposal Preparation

  • Segregation: Keep Acid Brown 282 waste segregated from strong oxidizing agents and strong reducing agents, as these are incompatible materials that could trigger hazardous reactions[3][4].

  • Container Management: Store waste in a cool, dry, well-ventilated area. Keep containers tightly closed and locked up (P403+P233, P405)[3]. Never reuse empty packaging ; original containers must be disposed of as unused product waste[3].

  • Manifesting: Label the containers clearly with the chemical name, CAS number (12219-65-7), and applicable hazard warnings (Skin/Eye/Respiratory Irritant).

  • Vendor Transfer: Transfer the consolidated waste to an approved, licensed environmental waste disposal plant (in compliance with Precautionary Statement P501)[3][5]. High-temperature incineration is the preferred industrial standard for destroying the organic azo components while safely capturing the residual metal ash.

References

  • AK Scientific, Inc. "Safety Data Sheet: Acid Brown 282." aksci.com. 3

  • World Dye Variety. "Acid Brown 282." worlddyevariety.com.1

  • Qingdao Sanhuan Colorchem CO.,LTD. "MSDS ACID BROWN 282." cncolorchem.com. 4

  • Colorants Group. "Technical Data Sheet - Acid Brown 282." colorantsgroup.com. 2

  • Dharma Trading Co. "Safety Data Sheet: ACID BROWN 282." amazonaws.com. 5

Sources

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